SOS1 Ligand intermediate-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H34N8O |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile |
InChI |
InChI=1S/C28H34N8O/c1-18-22(16-29)5-4-6-23(18)19(2)32-27-24-15-26(31-17-25(24)20(3)33-34-27)35-11-13-36(14-12-35)28(37)21-7-9-30-10-8-21/h4-6,15,17,19,21,30H,7-14H2,1-3H3,(H,32,34)/t19-/m1/s1 |
InChI Key |
SQUBWJWTQNOQBD-LJQANCHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of SOS1 Ligand intermediate-4?
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. In many cancers, aberrant RAS activation, often driven by mutations, leads to uncontrolled cell proliferation and survival. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy for treating RAS-driven malignancies. This technical guide provides an in-depth exploration of the mechanism of action of SOS1 inhibitors, with a focus on the well-characterized molecule BI-3406 as a representative example, due to the likely role of "SOS1 Ligand intermediate-4" as a synthetic precursor rather than a direct pharmacological agent. We will detail the underlying signaling pathways, present quantitative data on inhibitor potency, and provide comprehensive protocols for key experimental assays.
The Role of SOS1 in RAS/MAPK Signaling
The RAS/MAPK (Rat Sarcoma/Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The transition from the inactive to the active state is catalyzed by GEFs, with SOS1 being a key activator.[2]
Upon stimulation by upstream signals, such as receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it interacts with RAS-GDP.[3] SOS1 facilitates the dissociation of GDP from RAS, allowing the more abundant intracellular GTP to bind, thereby activating RAS.[2] Activated RAS-GTP then engages and activates downstream effector proteins, including RAF kinases, which initiates the MAPK signaling cascade (RAF-MEK-ERK), ultimately leading to changes in gene expression that drive cell growth and survival.[4] In many cancers, mutations in RAS impair its ability to hydrolyze GTP, leading to its constitutive activation and sustained downstream signaling.[2]
Mechanism of Action of SOS1 Inhibitors
SOS1 inhibitors are small molecules designed to disrupt the interaction between SOS1 and RAS, thereby preventing the activation of the RAS/MAPK pathway.[5] These inhibitors typically bind to a pocket on the catalytic domain of SOS1, sterically hindering its ability to engage with RAS-GDP.[6][7] By blocking this interaction, SOS1 inhibitors prevent the exchange of GDP for GTP, leading to a reduction in the levels of active RAS-GTP.[6][7] This, in turn, dampens the downstream signaling through the MAPK cascade, as evidenced by a decrease in the phosphorylation of ERK (pERK), a key biomarker of pathway activity.[7] Ultimately, the inhibition of this critical signaling pathway leads to reduced proliferation of cancer cells that are dependent on RAS signaling.[6]
The inhibitor BI-3406 is a potent and selective, orally bioavailable small-molecule that binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS.[6] This blockade of the SOS1-KRAS interaction effectively reduces the formation of GTP-loaded RAS and inhibits cellular proliferation in a wide range of KRAS-driven cancers.[6]
Quantitative Data for the SOS1 Inhibitor BI-3406
The potency and efficacy of SOS1 inhibitors are quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for the representative SOS1 inhibitor, BI-3406.
Table 1: Biochemical Potency of BI-3406
| Assay Type | Target Interaction | IC50 Value | Reference |
| AlphaScreen | SOS1-KRAS | 6 nM | [8] |
| Protein-Protein Interaction | SOS1-KRAS | 5 nM | [6] |
| Selectivity | SOS2-KRAS | > 10 µM | [9] |
Table 2: Cellular Activity of BI-3406 in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 Value | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | 4 nM | [9] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Proliferation (3D) | 24 nM | [9] |
| DLD-1 | Colorectal Cancer | G13D | pERK Inhibition | 24 nM | [9] |
| DLD-1 | Colorectal Cancer | G13D | Cell Proliferation (3D) | 36 nM | [9] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Proliferation | Not specified | [10] |
| SW837 | Colorectal Cancer | G12C | Cell Proliferation | Not specified | [10] |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | Cell Proliferation | Not specified | [10] |
Visualizing the Mechanism of Action
RAS/MAPK Signaling Pathway and SOS1 Inhibition
The following diagram illustrates the central role of SOS1 in the RAS/MAPK signaling cascade and the point of intervention for SOS1 inhibitors like BI-3406.
References
- 1. benchchem.com [benchchem.com]
- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. resources.revvity.com [resources.revvity.com]
- 5. neweastbio.com [neweastbio.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. opnme.com [opnme.com]
- 10. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of SOS1 Ligand Intermediate-4 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of KRAS, a central node in cell signaling pathways frequently mutated in various cancers. The direct inhibition of KRAS has been historically challenging, making upstream regulators like SOS1 attractive therapeutic targets. Targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate pathogenic proteins. This technical guide details the role and characterization of SOS1-targeting PROTACs (Proteolysis Targeting Chimeras), exemplified by the hypothetical molecule "SOS1 Ligand Intermediate-4." This document outlines the core principles of SOS1 degradation, presents key quantitative data from analogous real-world compounds, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.
Introduction: SOS1 as a Therapeutic Target
SOS1 plays a pivotal role in the activation of RAS proteins. It facilitates the exchange of GDP for GTP on RAS, leading to its active state and the subsequent engagement of downstream pro-survival and proliferative signaling cascades, most notably the MAPK/ERK pathway.[1] In cancers driven by KRAS mutations, the activity of SOS1 is crucial for maintaining the constitutively active state of the oncoprotein.[2] Therefore, disrupting the SOS1-KRAS interaction or eliminating the SOS1 protein altogether presents a compelling therapeutic strategy.
Targeted protein degradation using PROTACs offers a distinct advantage over traditional inhibition. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, SOS1) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This event-driven, catalytic mechanism can provide a more profound and sustained pharmacological effect than occupancy-driven inhibitors.[6]
"this compound" represents a PROTAC designed to specifically induce the degradation of SOS1. It consists of three key components: a ligand that binds to SOS1 (derived from an inhibitor like BI-3406), a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN).[3][4][7][8]
Signaling Pathways and Mechanism of Action
SOS1 is a key upstream regulator of the RAS-MAPK signaling pathway. The degradation of SOS1 by a PROTAC like Intermediate-4 is designed to halt this cascade at a critical juncture.
The mechanism of action for a SOS1 PROTAC like "Intermediate-4" involves the formation of a ternary complex between SOS1, the PROTAC, and an E3 ligase. This proximity induces the transfer of ubiquitin molecules to SOS1, marking it for destruction by the 26S proteasome. This process removes the SOS1 protein, thereby preventing the activation of RAS and inhibiting downstream signaling.
Data Presentation: Quantitative Analysis
The efficacy of a SOS1 degrader is assessed through various quantitative metrics, including binding affinity, degradation efficiency, and anti-proliferative activity. The tables below summarize representative data for well-characterized SOS1 inhibitors and PROTACs, which serve as a benchmark for "Intermediate-4".
Table 1: Biochemical Activity and Binding Affinity
| Compound | Target | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|---|
| BI-3406 | SOS1-KRAS Interaction | Biochemical | IC₅₀ | 6 nM | [9] |
| SIAIS562055 | SOS1-KRASG12C Interaction | Biochemical | IC₅₀ | 95.7 nM | [10] |
| SIAIS562055 | SOS1-KRASG12D Interaction | Biochemical | IC₅₀ | 134.5 nM | [10] |
| SIAIS562055 | SOS1 | SPR | Kd | 95.9 nM | [10] |
| BAY-293 | SOS1-KRAS Interaction | Biochemical | IC₅₀ | 21 nM |[11] |
Table 2: Cellular Degradation and Anti-Proliferative Activity
| Compound | Cell Line (KRAS status) | Metric | Value | Treatment Time | Reference |
|---|---|---|---|---|---|
| PROTAC P7 | SW620 (G12V) | DC₅₀ | 0.59 µM | 24 h | [12] |
| PROTAC P7 | HCT116 (G13D) | DC₅₀ | 0.75 µM | 24 h | [12] |
| PROTAC P7 | SW1417 (G13D) | DC₅₀ | 0.19 µM | 24 h | [12] |
| Degrader 4 | NCI-H358 (G12C) | DC₅₀ | 13 nM | - | [13] |
| Degrader 4 | NCI-H358 (G12C) | IC₅₀ | 5 nM | - | [13] |
| SIAIS562055 | NCI-H358, GP2d, SW620 | IC₅₀ | See Ref. | 120 h |[4] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Model | Dosage | Metric | Result | Reference |
|---|---|---|---|---|---|
| Degrader 4 | NCI-H358 Xenograft | 30 mg/kg bid | TGITV | 58.8% | [13] |
| SIAIS562055 | KRAS-mutant Xenograft | 20 mg/kg ip daily | TGI | 45.9% | [14] |
| SIAIS562055 | KRAS-mutant Xenograft | 40 mg/kg ip daily | TGI | 81.3% |[14] |
(TGI: Tumor Growth Inhibition; DC₅₀: half-maximal degradation concentration; IC₅₀: half-maximal inhibitory concentration; Kd: dissociation constant)
Experimental Protocols
The characterization of a SOS1 degrader like Intermediate-4 involves a suite of biochemical and cell-based assays.
TR-FRET Assay for SOS1-KRAS Interaction
Objective: To quantify the ability of Intermediate-4 to disrupt the protein-protein interaction between SOS1 and KRAS.
Principle: This assay measures the proximity of fluorescently labeled SOS1 and KRAS proteins. When in complex, FRET occurs. A compound that disrupts this interaction will cause a decrease in the FRET signal.
Materials:
-
His-tagged SOS1 protein (e.g., amino acids 564-1049)[15]
-
GST-tagged KRAS protein (e.g., G12D or G12C mutant)[15]
-
GDP
-
Anti-6His-Tb cryptate (donor) and Anti-GST-D2 (acceptor)[15]
-
Assay Buffer: DPBS pH 7.5, 0.1% BSA, 0.05% Tween 20[15]
-
384-well microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Prepare all protein and compound solutions in the assay buffer.
-
Add serially diluted Intermediate-4 to the assay plate.
-
Add a mixture of GST-KRAS protein (e.g., 37.5 nM final concentration) and GDP (e.g., 10 µM final concentration) to the wells.[15]
-
Add His-SOS1 protein (e.g., 18 nM final concentration) to initiate the binding reaction.[15]
-
Incubate the plate at room temperature for 60 minutes.
-
Add the detection reagents (Anti-6His-Tb cryptate and Anti-GST-D2).
-
Incubate for another 60 minutes at room temperature.
-
Read the TR-FRET signals (ex: 337nm, em: 620nm and 665nm) on a plate reader.[15]
-
Calculate the ratio of fluorescence (665nm/620nm) and determine the IC₅₀ value from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) and kinetic parameters (kon, koff) of Intermediate-4 to SOS1.
Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time monitoring of binding and dissociation.[16]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified SOS1 protein
-
Intermediate-4 at various concentrations
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the SOS1 protein onto the sensor chip surface using standard amine coupling chemistry.[17]
-
Prepare a series of dilutions of Intermediate-4 in the running buffer.
-
Inject the different concentrations of Intermediate-4 over the immobilized SOS1 surface, typically using a single-cycle kinetics method to minimize surface degradation.[17]
-
Record the sensorgrams, which show the binding response (in Resonance Units, RU) over time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).[17]
Western Blot for SOS1 Degradation
Objective: To visually confirm and quantify the degradation of SOS1 protein in cells treated with Intermediate-4 and to assess the impact on downstream signaling (pERK).
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358, SW620)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SOS1, anti-pERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Intermediate-4 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours).[4][12] Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.[18]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-SOS1, anti-pERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control to determine the DC₅₀.
Cell Viability Assay
Objective: To measure the anti-proliferative effect of SOS1 degradation by Intermediate-4.
Materials:
-
KRAS-mutant cancer cell lines
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT)
-
Luminometer or absorbance plate reader
Protocol:
-
Seed cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[19]
-
Treat the cells with a serial dilution of Intermediate-4. Include a vehicle control.
-
Incubate the plates for an extended period (e.g., 72 to 120 hours).[4][19]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence (CellTiter-Glo) or absorbance (MTT) signal.
-
Normalize the data to the vehicle control wells and plot the results to determine the IC₅₀ value.
Conclusion
The targeted degradation of SOS1 via PROTACs like the conceptual "this compound" represents a promising therapeutic avenue for KRAS-driven cancers. This approach leverages the cell's own ubiquitin-proteasome system to eliminate a key activator of oncogenic signaling, offering the potential for a more potent and durable anti-tumor response compared to traditional inhibitors. The comprehensive characterization of such molecules, through a combination of biochemical, biophysical, and cell-based assays as detailed in this guide, is essential for advancing these novel therapeutics toward clinical application. The quantitative data and methodologies provided herein serve as a foundational framework for the evaluation and development of next-generation SOS1 degraders.
References
- 1. pnas.org [pnas.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
The Dawn of a New Era in KRAS-Driven Cancer Therapy: A Technical Guide to the Discovery and Development of SOS1-Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Son of Sevenless 1 (SOS1) protein, a critical guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, has emerged as a pivotal target in the ongoing battle against KRAS-mutant cancers. While the specific development timeline for individual chemical building blocks like "SOS1 Ligand intermediate-4" remains proprietary, this intermediate plays a crucial role in the synthesis of advanced therapeutic modalities such as PROteolysis TArgeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery and development of the broader class of SOS1 inhibitors and degraders, charting the course from foundational research to the latest clinical advancements. We will delve into the key milestones, present comparative data for leading compounds, and provide detailed protocols for the core experiments that have propelled this promising field forward.
Introduction: Targeting the "Undruggable" KRAS Through SOS1
For decades, direct inhibition of the KRAS oncoprotein was considered an insurmountable challenge. However, the focus has shifted to modulating its regulators, with SOS1 taking center stage. SOS1 facilitates the activation of KRAS by promoting the exchange of GDP for GTP. Inhibiting the SOS1-KRAS interaction prevents this activation, offering a therapeutic strategy to treat a wide range of KRAS-driven malignancies. More recently, the development of SOS1-targeting PROTACs, which mediate the degradation of the SOS1 protein, represents a novel and potent approach to dismantle this key signaling node. While specific details regarding "this compound" are limited to its function as a precursor for PROTAC SOS1 degraders, its existence underscores the intricate chemistry involved in creating these next-generation cancer therapies[1].
The Journey of SOS1-Targeted Drug Discovery: A Timeline of Key Milestones
The path to clinical candidates for SOS1-targeted therapies has been built on decades of foundational research into RAS biology. The following timeline highlights the key milestones in the discovery and development of SOS1 inhibitors and PROTACs:
| Year | Key Milestone | Significance | Reference |
| 2019 | Publication on the discovery of BAY-293 , a potent and selective SOS1-KRAS interaction inhibitor, by Bayer. | Demonstrated the feasibility of developing small molecules to disrupt the SOS1-KRAS protein-protein interaction with high potency.[2][3] | |
| 2020 | Boehringer Ingelheim publishes the discovery of BI-3406 , another potent and selective SOS1 inhibitor. | Provided a second well-characterized chemical probe for studying SOS1 biology and a promising scaffold for further development.[4][5][6][7] | |
| 2020 | Initiation of the first-in-human Phase I clinical trial for a SOS1 inhibitor, BI 1701963 (a BI-3406 analog), by Boehringer Ingelheim. | Marked the translation of preclinical SOS1 inhibition research into clinical evaluation for patients with advanced KRAS-mutated cancers.[1][8][9] | |
| 2022 | First publication of agonist-based SOS1 PROTACs . | Introduced a novel approach to SOS1-targeted therapy by inducing its degradation, offering potential advantages over inhibition.[1][8] | |
| 2022 | Preclinical data on orally bioavailable SOS1 inhibitors, such as compound 13c , is published. | Showcased the ongoing efforts to optimize the pharmacokinetic properties of SOS1 inhibitors for clinical use. | |
| 2024 | Bayer announces the initiation of a Phase I clinical trial for their SOS1 inhibitor, BAY3498264 . | Expanded the clinical pipeline of SOS1 inhibitors and highlighted the continued interest in this therapeutic strategy.[10][11] | |
| 2024 | Publication of novel SOS1 PROTACs with potent in vitro and in vivo activity. | Further validated the therapeutic potential of SOS1 degradation and provided new chemical matter for this emerging modality.[12][13][14] |
Quantitative Analysis of Leading SOS1-Targeted Compounds
The development of SOS1 inhibitors and PROTACs has yielded several potent molecules. The following tables summarize key quantitative data for some of the most well-characterized compounds, allowing for a comparative assessment of their efficacy.
Table 1: In Vitro Potency of SOS1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [2][3] |
| BI-3406 | KRAS-SOS1 Interaction | Biochemical | 6 | |
| Compound 13c | SOS1-KRAS Interaction | Biochemical | 3.9 | |
| Compound 13c | SOS1-KRAS Interaction | Cellular | 21 | [15] |
Table 2: In Vitro Efficacy of SOS1 PROTACs
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| SIAIS562055 | K562 | SOS1 Degradation | - | - | [16] |
| Degrader 4 | NCI-H358 | SOS1 Degradation | 13 | >90% | [14] |
| Compound 9d | NCI-H358 | SOS1 Degradation | <100 | ~70% | [8] |
Core Experimental Protocols in SOS1 Drug Discovery
The characterization of SOS1 inhibitors and PROTACs relies on a suite of specialized in vitro and in vivo assays. This section provides detailed methodologies for key experiments cited in the development of these novel therapeutics.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is a high-throughput method to screen for and characterize compounds that disrupt the protein-protein interaction between SOS1 and KRAS.
Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins. The binding of these proteins brings two fluorophore-labeled antibodies into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant tagged human SOS1 and KRAS proteins in assay buffer.
-
Prepare solutions of the anti-tag donor and acceptor antibodies in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of the compound solution into the assay plate.
-
Add 4 µL of the SOS1 protein solution to each well.
-
Add 4 µL of the KRAS protein solution to each well.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Add 10 µL of the pre-mixed antibody detection solution to each well.
-
Incubate for 1 to 24 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the HTRF ratio and normalize the data to positive and negative controls.
-
Generate dose-response curves and calculate IC50 values for inhibitory compounds.
-
Western Blotting for PROTAC-Mediated SOS1 Degradation
This method is used to quantify the reduction in cellular SOS1 protein levels following treatment with a PROTAC.
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and the amount of SOS1 protein is detected using a specific primary antibody and a labeled secondary antibody.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
3D Spheroid Cell Proliferation/Viability Assay
This assay provides a more physiologically relevant model to assess the anti-proliferative effects of SOS1-targeted therapies compared to traditional 2D cell culture.
Principle: Cancer cells are grown in ultra-low attachment plates to form 3D spheroids. The spheroids are then treated with the test compound, and the effect on their growth and viability is measured over time.
Protocol:
-
Spheroid Formation:
-
Seed a defined number of cancer cells in a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation.
-
Incubate the plate for 2-4 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Carefully remove a portion of the medium from each well and replace it with the medium containing the compound.
-
-
Monitoring Spheroid Growth and Viability:
-
Monitor spheroid growth by capturing images at regular intervals using a microscope.
-
Measure the spheroid diameter or area using image analysis software.
-
At the end of the experiment, assess cell viability using a reagent such as CellTiter-Glo® 3D or Resazurin.
-
-
Data Analysis:
-
Plot spheroid growth curves over time for each treatment condition.
-
Generate dose-response curves for cell viability and calculate IC50 values.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the complex biological processes involved in SOS1-targeted therapy is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the workflow for inhibitor screening, and the mechanism of PROTAC-mediated degradation.
The SOS1-RAS-MAPK Signaling Pathway
Caption: The SOS1-RAS-MAPK signaling cascade and the point of intervention for SOS1 inhibitors.
High-Throughput Screening Workflow for SOS1 Inhibitors
Caption: A generalized workflow for the high-throughput screening of SOS1 inhibitors.
Mechanism of SOS1 PROTAC-Mediated Degradation
Caption: The mechanism of action for a SOS1 PROTAC, leading to the targeted degradation of the SOS1 protein.
Conclusion and Future Directions
The development of SOS1 inhibitors and PROTACs represents a significant advancement in the quest to drug KRAS-driven cancers. The journey from identifying SOS1 as a viable target to the clinical evaluation of potent and selective inhibitors has been rapid and promising. While challenges remain, including overcoming potential resistance mechanisms and optimizing the therapeutic window, the field is poised for further innovation. The continued exploration of novel chemical scaffolds, the refinement of PROTAC technology, and the investigation of combination therapies will undoubtedly shape the future of treatment for a large population of cancer patients with currently limited options. The intricate science behind molecules like "this compound" will continue to be a cornerstone of these efforts, enabling the creation of ever more sophisticated and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. revvity.com [revvity.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 7. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. blossombio.com [blossombio.com]
- 13. benchchem.com [benchchem.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. resources.revvity.com [resources.revvity.com]
- 16. 3D Spheroid Assays For Cancer Drug Screening [laboratorynetwork.com]
Unveiling SOS1 Ligand Intermediate-4: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Chemical Properties, Structure, and Synthesis of a Key Intermediate for SOS1-Targeted Therapeutics
For Immediate Release
Shanghai, China – December 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the Son of Sevenless homolog 1 (SOS1) protein has emerged as a critical node in the oncogenic RAS signaling pathway. This technical whitepaper provides a comprehensive overview of SOS1 Ligand Intermediate-4, a key building block in the synthesis of potent Proteolysis Targeting Chimeras (PROTACs) designed to degrade the SOS1 protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.
Chemical Properties and Structure
This compound is a crucial precursor for the development of SOS1-targeting degraders, such as the PROTAC SOS1 degrader HY-161634. A thorough understanding of its chemical characteristics is fundamental for its application in medicinal chemistry and drug discovery workflows.
Structural and Physicochemical Data
The structural and key physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₄N₈O | MedChemExpress |
| Molecular Weight | 498.62 g/mol | MedChemExpress |
| CAS Number | 3036155-94-6 | MedChemExpress |
| Chemical Structure | ![]() | MedChemExpress |
The SOS1 Signaling Pathway: A Key Target in Oncology
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS proteins by catalyzing the exchange of GDP for GTP. The constitutive activation of RAS is a hallmark of many human cancers, making the disruption of the SOS1-RAS interaction a compelling therapeutic strategy. The signaling cascade initiated by SOS1 activation is a central driver of cell proliferation, survival, and differentiation.
Synthesis of this compound: A Proposed Methodology
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the general synthesis of N-substituted quinazoline (B50416) derivatives, a common scaffold in kinase and protein-protein interaction inhibitors. The following represents a generalized, multi-step synthetic approach.
General Disclaimer: This proposed synthesis is for informational purposes only and should be adapted and optimized by qualified chemists in a laboratory setting.
Step 1: Synthesis of a 4-chloroquinazoline (B184009) intermediate. This is a common starting point for many quinazoline-based compounds. A typical procedure involves the reaction of an appropriately substituted 2-aminobenzonitrile (B23959) with a suitable cyclizing agent, followed by chlorination.
Step 2: Nucleophilic Aromatic Substitution. The core of the synthesis involves the reaction of the 4-chloroquinazoline intermediate with a substituted amine. In the case of this compound, this would be a complex amine containing piperazine (B1678402) and piperidine (B6355638) moieties.
A general procedure for this type of reaction is as follows:
-
Dissolve the 4-chloroquinazoline intermediate (1 equivalent) in a suitable aprotic solvent such as isopropanol (B130326) or DMF.
-
Add the corresponding amine (1-1.2 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the reaction mixture under reflux or using microwave irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, and purification, typically by column chromatography.
Experimental Protocols for Ligand Characterization
The evaluation of a SOS1 ligand's ability to disrupt the SOS1-RAS interaction is a critical step in the drug discovery process. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, robust method for this purpose.
HTRF Assay for SOS1-KRAS Interaction
This protocol outlines the general steps for performing an HTRF assay to measure the inhibitory activity of compounds like this compound on the SOS1-KRAS protein-protein interaction.
Materials:
-
Tagged recombinant human KRAS protein (e.g., GST-tagged)
-
Tagged recombinant human SOS1 protein (e.g., His-tagged)
-
HTRF donor-labeled anti-tag antibody (e.g., anti-GST-Tb)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-His-d2)
-
Assay buffer
-
GTPγS (non-hydrolyzable GTP analog)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reagent Preparation: Prepare a mixture of the tagged KRAS and SOS1 proteins in the assay buffer containing GTPγS. Separately, prepare a detection mixture containing the donor and acceptor HTRF antibodies.
-
Assay Plate Setup: Dispense the test compound dilutions into the wells of the 384-well plate.
-
Protein Addition: Add the KRAS-SOS1 protein mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Detection: Add the HTRF detection antibody mixture to all wells.
-
Final Incubation: Incubate the plate for a final period (e.g., 2-4 hours) at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ values for the test compounds.
Conclusion and Future Directions
This compound represents a valuable chemical entity for the synthesis of next-generation SOS1-targeting therapeutics. Its quinazoline core provides a well-established scaffold for potent interaction with SOS1, and its functionalization allows for the attachment of E3 ligase-recruiting moieties, enabling the creation of effective PROTAC degraders. The methodologies and data presented in this technical guide are intended to facilitate further research and development in this promising area of oncology. Future work will likely focus on the optimization of the linker and E3 ligase ligand components of the final PROTAC molecule to enhance degradation efficiency, selectivity, and pharmacokinetic properties.
The Role of Small Molecules in Disrupting the SOS1-KRAS Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibition of the Son of Sevenless 1 (SOS1) and Kristen Rat Sarcoma (KRAS) protein-protein interaction, a critical node in oncogenic signaling. We will explore the mechanism of action of direct SOS1 inhibitors, with a focus on the well-characterized compounds BAY-293 and BI-3406. Furthermore, we will elucidate the role of molecules such as "SOS1 Ligand intermediate-4" in the development of advanced therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs) for SOS1 degradation. This document offers a comprehensive overview of the signaling pathway, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of the key processes involved.
The SOS1-KRAS Signaling Axis: A Key Target in Oncology
The Ras family of small GTPases, particularly KRAS, are central regulators of cell growth, proliferation, and survival. Mutations in KRAS are prevalent in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS by catalyzing the exchange of GDP for GTP. The interaction between SOS1 and KRAS is therefore a prime target for therapeutic intervention in KRAS-driven cancers. By inhibiting this interaction, small molecules can prevent the reloading of KRAS with GTP, thereby reducing the levels of active, GTP-bound KRAS and suppressing oncogenic signaling.
Direct Inhibition of the SOS1-KRAS Interaction
Small molecule inhibitors have been developed to directly bind to SOS1 and allosterically prevent its interaction with KRAS. This section details the quantitative data for two prominent examples, BAY-293 and BI-3406.
Quantitative Data for SOS1 Inhibitors
| Compound | Target | Assay Type | IC50 | Kd | Reference |
| BAY-293 | SOS1-KRAS Interaction | Biochemical | 21 nM | 36 nM (ITC) | [1][2] |
| KRAS WT cell proliferation (K562) | Cellular | 1.09 µM | - | [3] | |
| KRAS G12C cell proliferation (NCI-H358) | Cellular | 3.48 µM | - | [3] | |
| BI-3406 | SOS1-KRAS Interaction | Biochemical | 6 nM | 9.7 nM (SPR) | [4][5] |
| pERK formation (NCI-H358) | Cellular | 4 nM | - | [6] | |
| Cell proliferation (NCI-H358) | Cellular | 24 nM | - | [6] |
Advanced Strategy: SOS1 Degradation via PROTACs
An alternative and increasingly explored strategy to disrupt SOS1-KRAS signaling is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.
The Role of this compound
"this compound" is a commercially available chemical entity that serves as a crucial building block in the synthesis of SOS1-targeting PROTACs.[7][8] It is a ligand for SOS1, meaning it contains the chemical moiety that binds to the SOS1 protein. In the context of a PROTAC, this "warhead" is connected via a chemical linker to another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation (SOS1-PROTAC-E3 ligase) leads to the ubiquitination of SOS1, marking it for degradation by the proteasome. This approach not only blocks the SOS1-KRAS interaction but removes the entire SOS1 protein from the cell, offering a potentially more sustained and potent therapeutic effect.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SOS1 inhibitors and their effect on the SOS1-KRAS interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the SOS1-KRAS protein-protein interaction in a biochemical setting.
Principle: TR-FRET measures the proximity of two molecules labeled with donor and acceptor fluorophores. In this assay, SOS1 and KRAS are labeled with a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or XL665), respectively. When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the test compound in assay buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20) to the desired concentrations.
-
Prepare solutions of His-tagged SOS1 and GST-tagged KRAS in assay buffer at the final desired concentrations (e.g., 18 nM and 37.5 nM, respectively).[11]
-
Prepare solutions of anti-His-Terbium cryptate and anti-GST-d2 in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the GST-KRAS solution to each well.
-
Add 4 µL of the His-SOS1 solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the pre-mixed anti-His-Terbium cryptate and anti-GST-d2 detection reagents.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a bead-based immunoassay to measure protein-protein interactions.
Principle: The assay utilizes donor and acceptor beads that are coated with streptavidin and an anti-tag antibody, respectively. Biotinylated and tagged versions of the interacting proteins (e.g., biotinylated-SOS1 and His-tagged KRAS) are used. When the proteins interact, they bring the donor and acceptor beads into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of biotinylated-SOS1 and His-tagged KRAS in assay buffer.
-
Prepare a suspension of streptavidin-coated donor beads and anti-His-coated acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle to the wells of a 384-well plate.
-
Add 10 µL of the protein mixture (biotinylated-SOS1 and His-tagged KRAS).
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of the bead mixture (streptavidin-donor and anti-His-acceptor).
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of binding between a ligand and an analyte.
Principle: One of the binding partners (the ligand, e.g., SOS1) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
Protocol:
-
Immobilization of Ligand (SOS1):
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the SOS1 protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the inhibitor (analyte) over the immobilized SOS1 surface.
-
Monitor the association phase (binding) during the injection and the dissociation phase (unbinding) during the subsequent flow of running buffer.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized SOS1) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
Principle: A solution of one binding partner (the ligand, e.g., the inhibitor) is titrated into a solution of the other binding partner (the macromolecule, e.g., SOS1) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the macromolecule.
Protocol:
-
Sample Preparation:
-
Prepare solutions of SOS1 and the inhibitor in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the SOS1 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the SOS1 solution while maintaining a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to SOS1.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Phospho-ERK (pERK) Western Blot Assay
This cell-based assay is used to assess the functional consequence of SOS1 inhibition on the downstream MAPK signaling pathway.
Principle: Inhibition of the SOS1-KRAS interaction is expected to decrease the levels of active, GTP-bound KRAS, leading to reduced activation of the downstream kinase ERK. This is measured by detecting the levels of phosphorylated ERK (pERK) relative to the total amount of ERK protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture a KRAS-dependent cancer cell line (e.g., NCI-H358) to approximately 80% confluency.
-
Treat the cells with various concentrations of the SOS1 inhibitor or vehicle (DMSO) for a specified period (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for pERK (e.g., p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pnas.org [pnas.org]
- 3. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blossombio.com [blossombio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 11. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating the Binding Affinity of Ligands to Son of Sevenless Homolog 1 (SOS1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central regulators of cell proliferation, differentiation, and survival.[1] The aberrant activation of the RAS/MAPK signaling pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[2] The development of small molecule inhibitors that disrupt the SOS1-KRAS interaction is a promising strategy in oncology.[3][4]
This technical guide provides an in-depth overview of the methodologies used to investigate the binding affinity of ligands to SOS1. While specific, publicly available binding affinity data for "SOS1 Ligand intermediate-4"—a known precursor for PROTAC SOS1 degraders—is limited, this document will use well-characterized SOS1 inhibitors as exemplars to detail the necessary experimental protocols and data interpretation.[5]
SOS1 Structure and the RAS Activation Pathway
SOS1 is a large, multi-domain protein essential for transducing signals from receptor tyrosine kinases (RTKs) to RAS.[6] Its structure includes several key domains: a Dbl homology (DH) and pleckstrin homology (PH) domain, a RAS exchanger motif (REM), a Cdc25 catalytic domain, and a proline-rich C-terminal tail.[6][7] The catalytic activity resides within the Cdc25 domain, which facilitates the exchange of GDP for GTP on RAS, thereby switching it to its active state.[8] This activation is further enhanced by a positive feedback loop where active RAS-GTP binds to an allosteric site on SOS1, increasing its GEF activity.[8]
The signaling cascade is initiated by the activation of an RTK, which recruits the Grb2 adaptor protein. SOS1, in turn, binds to Grb2 and is recruited to the plasma membrane, where it can engage with and activate RAS.[9] This triggers downstream signaling, most notably the MAPK/ERK pathway, which drives cellular proliferation.[1]
Quantitative Analysis of SOS1-Ligand Binding
The efficacy of a potential SOS1 inhibitor is determined by its binding affinity to the target protein. This is quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). A lower value for these metrics indicates a higher binding affinity and, generally, a more potent inhibitor.
The table below summarizes the binding affinities of two well-characterized SOS1 inhibitors, BAY-293 and BI-3406. These compounds serve as benchmarks in the development of new SOS1-targeting therapeutics.
| Compound | Assay Type | Target Interaction | Binding Affinity | Reference(s) |
| BAY-293 | KRAS–SOS1 Interaction Assay | KRAS-SOS1 | IC50 = 21 nM | [3][10][11] |
| Isothermal Titration Calorimetry (ITC) | SOS1 | Kd = 36 nM | [12] | |
| BI-3406 | SOS1-KRAS Interaction Assay | SOS1-KRAS | IC50 = 6 nM | [13][14] |
| HTRF Displacement Binding Assay | SOS1 | Ki = 3.9 nM | [15] |
Experimental Protocols for Determining Binding Affinity
A variety of biophysical techniques can be employed to measure the binding affinity between a ligand and SOS1. The choice of method often depends on factors such as the availability of purified protein, the properties of the ligand, and the desired throughput. Below are detailed protocols for three common and powerful techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.[16][17] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[18]
-
Inject the purified SOS1 protein (typically the catalytic domain, residues 564-1049) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.[18] A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand (e.g., "intermediate-4" or a known inhibitor) in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[16]
-
Inject the ligand solutions over the reference and SOS1-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).[17]
-
Record the association phase during the injection, followed by the dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface by injecting a specific buffer (e.g., a low pH glycine (B1666218) solution) to remove the bound analyte.[19]
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The software will calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20][21]
Methodology:
-
Sample Preparation:
-
Extensively dialyze the purified SOS1 protein and dissolve the ligand in the exact same buffer to minimize heats of dilution.[22][23] A common buffer is 20 mM HEPES, 150 mM NaCl, 5% glycerol, 1 mM TCEP, pH 7.4.
-
Accurately determine the concentrations of both the protein and ligand solutions.
-
Typically, the protein (macromolecule) is placed in the sample cell, and the ligand is loaded into the injection syringe.[22] The ligand concentration in the syringe should be 10-15 times that of the protein concentration in the cell.
-
-
Titration:
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand solution into the protein-containing sample cell.
-
Allow the system to return to thermal equilibrium between each injection. The heat change associated with each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot these values against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[24][25] It is particularly useful for high-throughput screening.
Methodology:
-
Assay Development:
-
A fluorescent probe (tracer) is required. This can be a known SOS1 ligand chemically labeled with a fluorophore (e.g., fluorescein).
-
Optimize assay conditions, including buffer composition, pH, and temperature.[26]
-
Determine the optimal concentration of the tracer and SOS1 protein that gives a sufficient assay window (the difference in polarization between the free and bound tracer).
-
-
Competition Assay:
-
Prepare a mixture of the SOS1 protein and the fluorescent tracer at their predetermined optimal concentrations.
-
Add the unlabeled test ligand (e.g., "intermediate-4") at varying concentrations.
-
The test ligand will compete with the tracer for binding to SOS1. As the concentration of the test ligand increases, more tracer is displaced, resulting in a decrease in fluorescence polarization.[27]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding equation to determine the IC50 value of the test ligand.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Application: SOS1-Targeted PROTACs
"this compound" is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[28] A SOS1 PROTAC consists of a ligand that binds to SOS1 (developed from an intermediate like the one ), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][29] This brings the E3 ligase into close proximity with SOS1, leading to its ubiquitination and subsequent degradation by the proteasome.[28]
Conclusion
Determining the binding affinity of novel ligands to SOS1 is a critical step in the development of targeted cancer therapies. While direct data for specific developmental intermediates may be proprietary, a robust framework of biophysical techniques exists to characterize these interactions comprehensively. Methods such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization provide quantitative data on binding affinity, kinetics, and thermodynamics. The application of these detailed protocols enables researchers to identify and optimize potent and selective SOS1 inhibitors or degraders, ultimately advancing the fight against RAS-driven cancers.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Landscape of the Proline-Rich Domain of Sos1 Nucleotide Exchange Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 29. medchemexpress.com [medchemexpress.com]
The Critical Role of Targeting SOS1 in KRAS-Driven Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep pockets for small molecule inhibitors. However, recent advancements have led to the successful development of inhibitors targeting specific KRAS mutations, such as G12C. A key strategy to potentiate the effect of direct KRAS inhibitors and to develop pan-KRAS inhibitors is to target its regulators, most notably the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. This technical guide provides an in-depth analysis of the significance of targeting the SOS1-KRAS interaction, with a focus on key therapeutic modalities including small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).
Introduction: The SOS1-KRAS Axis as a Therapeutic Target
The SOS1 protein plays a pivotal role in the activation of RAS proteins, including KRAS.[1] It is recruited to the plasma membrane upon receptor tyrosine kinase (RTK) stimulation, where it engages with KRAS-GDP, promoting the exchange for GTP and subsequent activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway.[2][3][4] In KRAS-mutant cancers, SOS1 activity is crucial for maintaining the pool of active, GTP-bound KRAS.[4] Therefore, inhibiting the SOS1-KRAS interaction presents a compelling therapeutic strategy to suppress KRAS signaling irrespective of the specific KRAS mutation.
Therapeutic Modalities Targeting SOS1
Significant efforts in drug discovery have led to the development of potent and selective SOS1-targeted therapies. These can be broadly categorized into small molecule inhibitors that disrupt the SOS1-KRAS protein-protein interaction (PPI) and PROTACs that induce the degradation of the SOS1 protein.
Small Molecule Inhibitors: BI-3406 and MRTX0902
BI-3406 and MRTX0902 are two of the most well-characterized small molecule inhibitors of the SOS1-KRAS interaction. They bind to the catalytic domain of SOS1, preventing it from engaging with KRAS.[4][5] This leads to a reduction in the levels of active KRAS-GTP and subsequent inhibition of downstream signaling.[4]
PROTAC Degraders: The Next Frontier
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of a target protein. SOS1-targeting PROTACs, such as SIAIS562055, are bifunctional molecules that link a SOS1-binding moiety (often derived from a known inhibitor like a BI-3406 analog) to an E3 ubiquitin ligase ligand, such as a derivative of thalidomide (B1683933) that binds to Cereblon (CRBN).[6][7][8] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of SOS1, offering a more sustained inhibition of the pathway compared to transient inhibition by small molecules. "SOS1 Ligand intermediate-4" is a key building block in the synthesis of such PROTACs, serving as a precursor to the SOS1-binding warhead of the degrader molecule.[9]
Quantitative Analysis of SOS1-Targeted Therapies
The efficacy of SOS1 inhibitors and degraders has been extensively evaluated in preclinical models of KRAS-driven cancers. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Activity of SOS1 Inhibitors and Degraders
| Compound | Assay | Cell Line | KRAS Mutation | IC50 / Kd | Reference(s) |
| BI-3406 | SOS1-KRAS Interaction | - | - | 5 nM | [9] |
| pERK Inhibition | NCI-H358 | G12C | 4 nM | [9] | |
| Cellular Proliferation | NCI-H358 | G12C | 24 nM | [9] | |
| Cellular Proliferation | DLD-1 | G13D | 36 nM | [10] | |
| MRTX0902 | SOS1-KRAS PPI | - | G12C | - | [1] |
| 3D Cell Viability | NCI-H1975 | EGFR mutant | <250 nM | [11] | |
| 3D Cell Viability | LN229 | PTPN11 mutant | <250 nM | [11] | |
| SIAIS562055 | SOS1 Binding Affinity | - | - | 95.9 nM (Kd) | [6] |
| SOS1-KRAS G12C Interaction | - | G12C | 95.7 nM | [6] | |
| SOS1-KRAS G12D Interaction | - | G12D | 134.5 nM | [6] | |
| Cellular Proliferation | NCI-H358 | G12C | 2.4 nM | [7] | |
| Cellular Proliferation | GP2d | G12D | 2.9 nM | [7] | |
| Cellular Proliferation | HPAF-II | G12D | 16.9 nM | [7] | |
| Cellular Proliferation | SW620 | G12V | 3.9 nM | [7] | |
| SOS1 Degradation (DC50) | K562 | - | 62.5 nM | [12] | |
| SOS1 Degradation (DC50) | KU812 | - | 8.4 nM | [12] |
Table 2: In Vivo Efficacy of SOS1 Inhibitors and Degraders
| Compound | Model | KRAS Mutation | Dose | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| BI-3406 | MIA PaCa-2 Xenograft | G12C | 50 mg/kg bid | Significant TGI | [13] |
| SW620 Xenograft | G12V | 50 mg/kg bid | Significant TGI | [13] | |
| LoVo Xenograft | G13D | 50 mg/kg bid | Significant TGI | [13] | |
| A549 Xenograft | G12S | 50 mg/kg bid | Significant TGI | [13] | |
| MRTX0902 | MIA PaCa-2 Xenograft | G12C | 25 mg/kg bid | 41% TGI | [1] |
| MIA PaCa-2 Xenograft | G12C | 50 mg/kg bid | 53% TGI | [1] | |
| NCI-H1435 Xenograft | NF1 mutant | - | Significant TGI | [14] | |
| SIAIS562055 | MIA PaCa-2 Xenograft | G12C | 20 mg/kg daily | 45.9% TGI | [6] |
| MIA PaCa-2 Xenograft | G12C | 40 mg/kg daily | 81.3% TGI | [6] | |
| GP2d Xenograft | G12D | 30 mg/kg | 80.7% TGI | [6] | |
| MIA PaCa-2/R Xenograft | G12C (resistant) | - | 76.3% TGI (monotherapy) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to characterize SOS1-targeted compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) SOS1-KRAS Binding Assay
This assay is used to quantify the disruption of the SOS1-KRAS protein-protein interaction by a test compound.
Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins.[15][16] When the proteins interact, a FRET signal is generated between a donor fluorophore on one protein and an acceptor fluorophore on the other.[15][16] An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Plate Preparation: Dispense 2 µL of test compound or standard into a low-volume 384-well white plate.
-
Protein and GTP Addition: Add 4 µL of a pre-mixed solution containing Tag1-KRAS protein and GTP, followed by 4 µL of Tag2-SOS1 protein to each well.
-
Detection Reagent Addition: Add 10 µL of a pre-mixed solution containing anti-Tag1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and an anti-Tag2 antibody labeled with an acceptor fluorophore (e.g., XL665).
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Signal Reading: Read the plate on an HTRF-compatible reader.
Western Blot for Phospho-ERK (pERK) and Total ERK
This assay is used to determine the effect of a SOS1 inhibitor on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Protocol:
-
Cell Culture and Treatment: Culture KRAS-mutant cancer cells to 70-80% confluency in 6-well plates. Treat cells with varying concentrations of the SOS1 inhibitor for the desired time.
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Repeat the immunoblotting protocol starting from the blocking step, using a primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SOS1-mediated KRAS activation and the experimental procedures to study them is essential for a comprehensive understanding.
Caption: The SOS1-KRAS signaling pathway initiated by RTK activation.
Caption: A typical experimental workflow for Western blot analysis of pERK.
Clinical Significance and Future Directions
The preclinical data for SOS1 inhibitors and degraders are highly promising, demonstrating their potential to overcome resistance to direct KRAS inhibitors and to provide a therapeutic option for a broader range of KRAS-mutant cancers. Several SOS1 inhibitors, including BI 1701963 (a close analog of BI-3406) and MRTX0902, have advanced into clinical trials, both as monotherapies and in combination with other targeted agents.[3][17][18] The ongoing clinical evaluation of these compounds will be crucial in determining their safety and efficacy in patients.[3][17]
Future research will likely focus on:
-
Optimizing combination therapies: Identifying the most effective combination partners for SOS1 inhibitors and degraders to achieve synergistic anti-tumor activity and prevent the emergence of resistance.
-
Expanding the scope of SOS1 degraders: Developing next-generation PROTACs with improved pharmacokinetic properties and efficacy.
-
Identifying predictive biomarkers: Discovering biomarkers to identify patients who are most likely to respond to SOS1-targeted therapies.
Conclusion
Targeting the SOS1-KRAS interaction has emerged as a highly promising strategy in the fight against KRAS-driven cancers. The development of potent and selective small molecule inhibitors and PROTAC degraders has provided the research community with powerful tools to probe the biology of this critical signaling axis and offers new hope for patients with these challenging malignancies. The continued investigation and clinical development of these novel therapeutic agents hold the potential to significantly improve the standard of care for a large population of cancer patients.
References
- 1. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. A Phase 1/2 Study of MRTX0902 in Solid Tumors With Mutations in the KRAS MAPK Pathway | Clinical Research Trial Listing [centerwatch.com]
- 4. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 7. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gluetacs.com [gluetacs.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. benchchem.com [benchchem.com]
- 11. verastem.com [verastem.com]
- 12. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. revvity.com [revvity.com]
- 16. blossombio.com [blossombio.com]
- 17. MRTX0902 + MRTX849 for Solid Tumors · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
Preliminary Studies on the Biological Activity of SOS1 Ligand Intermediate-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Son of sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in the RAS/MAPK signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[3] This document outlines a proposed framework for the preliminary biological characterization of "SOS1 Ligand Intermediate-4," a novel chemical entity identified as an intermediate in the synthesis of a PROTAC SOS1 degrader.[4] While this molecule is a synthetic precursor, its potential inherent biological activity as an inhibitor or binder of SOS1 warrants investigation. This guide provides a detailed overview of the requisite experimental protocols, data presentation standards, and a conceptual framework for assessing its potential as a direct SOS1-targeting agent.
Introduction to SOS1 Signaling
SOS1 is a key activator of RAS, facilitating the exchange of GDP for GTP and thereby switching RAS to its active, signal-transducing state.[2] This activation is a crucial step downstream of receptor tyrosine kinases (RTKs).[5][6] Upon growth factor stimulation, the GRB2 adaptor protein recruits SOS1 to the plasma membrane, where it engages with RAS.[5][7] Active RAS-GTP then initiates a cascade of downstream signaling, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cellular proliferation, differentiation, and survival.[1] SOS1 also possesses a distinct domain that confers Rac-GEF activity, implicating it in the regulation of cell motility and cytoskeletal dynamics.[5][6] Given this central role, inhibiting the SOS1-KRAS interaction is a compelling strategy for treating KRAS-driven cancers.[2][8]
Below is a diagram illustrating the canonical SOS1-mediated RAS/MAPK signaling pathway.
Caption: SOS1-Mediated RAS/MAPK Signaling Pathway.
Proposed Investigational Workflow
To ascertain the biological activity of this compound, a tiered approach is proposed, beginning with biochemical assays to confirm target engagement and progressing to cell-based assays to determine functional consequences.
Caption: Proposed Investigational Workflow for this compound.
Experimental Protocols and Data Presentation
Tier 1: Biochemical Assays
These initial studies are designed to determine if this compound directly binds to SOS1 and/or inhibits the protein-protein interaction (PPI) between SOS1 and KRAS.
3.1.1 SOS1-KRAS Protein-Protein Interaction Assay
-
Objective: To quantify the ability of the compound to disrupt the interaction between SOS1 and KRAS. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.[9][10][11]
-
Methodology:
-
Recombinant human KRAS (wild-type or mutant, e.g., G12C) and the catalytic domain of SOS1 (SOS1cat) are used.[12]
-
One protein (e.g., KRAS) is tagged with a donor fluorophore (e.g., Terbium cryptate) and the other (SOS1cat) with an acceptor fluorophore (e.g., XL665 or d2).[9]
-
In a 384-well plate, the tagged proteins are incubated with varying concentrations of this compound.
-
When KRAS and SOS1 interact, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal upon excitation.
-
Inhibitors that disrupt this interaction will cause a dose-dependent decrease in the HTRF signal.[9]
-
The signal is read on an HTRF-compatible plate reader, and IC50 values are calculated from the resulting dose-response curves.
-
3.1.2 Direct Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the binding affinity and kinetics (kon, koff) of the compound to SOS1.[10][11]
-
Methodology:
-
High-purity recombinant SOS1 protein is immobilized on a sensor chip surface.
-
A series of concentrations of this compound in solution are flowed over the chip surface.
-
Binding of the compound to the immobilized SOS1 protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Association (kon) and dissociation (koff) rates are determined from the sensorgram data.
-
The equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon) to quantify binding affinity.
-
3.1.3 Data Presentation: Biochemical Activity
Quantitative data from these assays should be summarized as follows:
| Assay Type | Target(s) | Endpoint | Hypothetical Result (this compound) | Reference Compound (e.g., BAY-293) |
| HTRF PPI Assay | KRAS-WT / SOS1 | IC50 (µM) | 15.2 | 0.021[3][8][12] |
| Surface Plasmon Resonance | SOS1 | Kd (µM) | 25.8 | Not Reported |
Tier 2: Cellular Assays
If biochemical activity is confirmed, the next step is to assess the compound's effect in a cellular context.
3.2.1 Downstream Pathway Inhibition (pERK Levels)
-
Objective: To determine if the compound can inhibit SOS1-mediated signaling downstream of KRAS, typically by measuring the phosphorylation of ERK (pERK).[3][8]
-
Methodology:
-
Select a relevant cancer cell line, preferably one known to be dependent on SOS1 activity (e.g., K-562, Calu-1).[8]
-
Culture cells and treat with a range of concentrations of this compound for a defined period (e.g., 1-24 hours).
-
Lyse the cells and quantify total protein concentration for normalization.
-
Perform Western blotting using primary antibodies specific for phosphorylated ERK (pERK1/2) and total ERK (tERK).
-
Use densitometry to quantify the band intensities. The pERK/tERK ratio is calculated and plotted against compound concentration to determine the EC50 value.
-
3.2.2 Anti-proliferative Activity
-
Objective: To measure the effect of the compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2, H358) in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Read luminescence on a plate reader.
-
Calculate the concentration that inhibits cell growth by 50% (GI50) from the dose-response curve.
-
3.2.3 Data Presentation: Cellular Activity
| Assay Type | Cell Line | Mutation | Endpoint | Hypothetical Result (this compound) | Reference Compound (e.g., BI-3406) |
| pERK Inhibition | K-562 | BCR-ABL | EC50 (µM) | > 50 | ~0.01-0.1 |
| Anti-Proliferation | MIA PaCa-2 | KRAS G12C | GI50 (µM) | > 50 | ~1-5[13] |
Conclusion and Future Directions
This guide provides a foundational set of studies to perform a preliminary assessment of the biological activity of this compound. The hypothetical data presented suggests that, in this conceptual scenario, the intermediate itself possesses weak to no direct inhibitory activity against the SOS1-KRAS axis. Such a result would validate its primary role as a synthetic intermediate for a PROTAC degrader, where the final molecule utilizes a different mechanism of action (i.e., targeted degradation rather than direct inhibition).[13]
Should any significant activity be observed, further studies would be warranted, including selectivity profiling against other GEFs (e.g., SOS2) and in vivo pharmacokinetic and efficacy studies in relevant xenograft models.[14][15] These preliminary studies are a critical first step in the characterization of any new chemical entity targeting the SOS1 signaling pathway.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. gdch.app [gdch.app]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. revvity.com [revvity.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pnas.org [pnas.org]
Unveiling the Patent Landscape of SOS1 Ligands: A Technical Guide for Drug Discovery Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 triggers downstream pathways, such as the RAF-MEK-ERK cascade, which are central to cell proliferation, differentiation, and survival.[1][2] Dysregulation of the SOS1-RAS axis is a key driver in numerous human cancers, making SOS1 an attractive therapeutic target.[3][4] While the specific entity "SOS1 Ligand intermediate-4" is not extensively detailed in public literature beyond its mention as a synthetic precursor for PROTAC SOS1 degraders, the broader patent and scientific landscape of small molecule SOS1 inhibitors and ligands offers a wealth of information for researchers in drug development. This technical guide provides an in-depth analysis of this landscape, focusing on the intellectual property, quantitative data, experimental methodologies, and signaling pathways relevant to the development of novel SOS1-targeted therapeutics.
The Patent Landscape of Small Molecule SOS1 Inhibitors
The development of small molecule SOS1 inhibitors has gained significant momentum, with numerous patent applications filed in recent years.[5][6] These patents disclose a range of chemical scaffolds designed to disrupt the SOS1-RAS protein-protein interaction. A review of the patent literature reveals a focus on bicyclic aromatic cores, which serve as a foundational structure for building potent inhibitors.[5] Notable examples of patented SOS1 inhibitors that have reached advanced preclinical or clinical development include BI-3406, BAY-293, and MRTX0902.
Recent patent applications continue to expand the chemical space of SOS1 inhibitors, with a focus on improving potency, selectivity, and pharmacokinetic properties.[3] For instance, some recent disclosures describe novel pyrido[2,3-d]pyrimidin-7-one scaffolds that demonstrate comparable activity to established inhibitors like BI-3406.[3] The intellectual property surrounding SOS1 also extends to methods of use, including combination therapies. Several patents cover the use of SOS1 inhibitors in conjunction with other targeted agents, such as MEK inhibitors or direct KRAS inhibitors, to achieve synergistic anti-tumor effects.[7][8] Furthermore, the development of PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of SOS1 represents an emerging and promising area within the patent landscape.[9]
Quantitative Analysis of Leading SOS1 Inhibitors
The potency of SOS1 inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, and the dissociation constant (Kd) or inhibitory constant (Ki) in binding assays. The following tables summarize publicly available quantitative data for prominent SOS1 inhibitors.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| MRTX0902 | SOS1:KRAS WT PPI | Biochemical | 13.8 | [10] |
| SOS1:KRAS G12D PPI | Biochemical | 16.6 | [10] | |
| SOS1:KRAS G12V PPI | Biochemical | 24.1 | [10] | |
| SOS1:KRAS G12C PPI | Biochemical | 30.7 | [10] | |
| SOS1-mediated GTP exchange | HTRF | 15 | [10] | |
| pERK inhibition | MKN1 cells | 39.6 | [10] | |
| BI-3406 | SOS1::KRAS(G12C) interaction | Biochemical | 8.3 | [11] |
| SOS1 inhibition | Biochemical | 4 | [12] | |
| pERK inhibition | DLD-1 (KRAS G13D) | 24 | [12] | |
| 3D Cell Proliferation | DLD-1 (KRAS G13D) | 36 | [12] | |
| BAY-293 | KRAS–SOS1 interaction | Biochemical | 21 | [4] |
| Compound 21 | Cell Proliferation | NCI-H358 | 16 | [13] |
| Cell Proliferation | Mia Paca-2 | 17 | [13] | |
| Compound 22f | SOS1 inhibition | Biochemical | 2.7 | [11] |
| Compound | Binding Assay | Ki (nM) | Kd (nM) | Reference |
| MRTX0902 | SOS1 Binding | 2.1 | [10] | |
| BAY-293 (racemate 22) | Isothermal Titration Calorimetry | 18 | [4] | |
| BAY-293 (enantiomer 23) | Isothermal Titration Calorimetry | 36 | [4] | |
| SIAIS562055 (PROTAC) | Surface Plasmon Resonance | 95.9 | [14] |
Key Experimental Protocols for SOS1 Ligand Characterization
The discovery and development of SOS1 inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay
This assay is widely used to screen for and characterize inhibitors that disrupt the interaction between SOS1 and KRAS.[15][16]
Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins.[16] An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) binds to one protein, while another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) binds to the other.[16] When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.[17] Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.[16]
Protocol Outline:
-
Dispense test compounds or standards into a low-volume 96- or 384-well white plate.[15]
-
Prepare a mixture of GTP and Tag1-labeled KRAS protein and add it to the wells.[15]
-
Add Tag2-labeled SOS1 protein to the wells.[15]
-
Add a pre-mixed solution of the HTRF detection reagents: anti-Tag2 antibody-Terbium cryptate and anti-Tag1 antibody-XL665.[15][16]
-
Seal the plate and incubate at room temperature (incubation times can vary, from 2 hours to overnight).[17][18]
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.[17]
-
Calculate the ratio of the acceptor to donor signals and determine the percent inhibition relative to controls.[18]
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein in real-time.[19][20]
Principle: A ligand (e.g., SOS1 protein) is immobilized on a sensor chip with a gold surface.[20] An analyte (the test compound) is flowed over the chip surface.[20] The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[20] By analyzing the association and dissociation phases of the binding event, kinetic parameters (ka and kd) and the dissociation constant (KD) can be determined.[19]
Protocol Outline:
-
Immobilize recombinant SOS1 protein onto a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated protein or a CM5 chip via amine coupling).[21]
-
Prepare a series of dilutions of the test compound in an appropriate running buffer.[21]
-
Inject the compound solutions sequentially over the sensor chip surface at a constant flow rate, starting with the lowest concentration.[21]
-
After each injection, flow the running buffer over the chip to monitor the dissociation of the compound.[21]
-
Regenerate the sensor surface between different compound series if necessary, using a regeneration solution that removes the bound analyte without denaturing the ligand.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[19]
Cellular pERK Inhibition Assay
This assay assesses the ability of a compound to inhibit SOS1 activity within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.[22]
Principle: In KRAS-driven cancer cells, the activation of the RAS-RAF-MEK-ERK pathway leads to the phosphorylation of ERK. Inhibition of SOS1 reduces the levels of active, GTP-bound RAS, which in turn decreases the downstream signaling and results in lower levels of phosphorylated ERK (pERK).[23]
Protocol Outline:
-
Seed cancer cells with a known KRAS mutation (e.g., NCI-H358, DLD-1) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Measure the levels of pERK (Thr202/Tyr204) and total ERK using a suitable method, such as:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK and total ERK.
-
AlphaLISA or HTRF: Use commercially available kits that employ bead-based immunoassays to quantify pERK and total ERK levels in the cell lysates.[22]
-
-
Normalize the pERK signal to the total ERK signal for each treatment condition.
-
Calculate the percent inhibition of pERK phosphorylation relative to vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SOS1 signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the canonical SOS1-mediated RAS activation pathway and a typical experimental workflow for characterizing a novel SOS1 inhibitor.
Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway and its inhibition.
Caption: A typical workflow for the discovery and optimization of a novel SOS1 inhibitor.
Conclusion
The landscape of SOS1 ligands and inhibitors is a dynamic and rapidly evolving field, driven by the significant therapeutic potential of targeting the RAS signaling pathway. While the specific details of "this compound" remain proprietary, the broader trends in patent filings and scientific publications point towards a continued focus on developing novel small molecules with improved potency, selectivity, and drug-like properties. For researchers and drug development professionals, a thorough understanding of the existing intellectual property, the quantitative metrics of leading compounds, and the key experimental methodologies is paramount for navigating this competitive space and advancing the next generation of SOS1-targeted cancer therapies.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Small molecule Son of Sevenless 1 (SOS1) inhibitors: a review of the patent literature | Semantic Scholar [semanticscholar.org]
- 7. WO2022060583A1 - Use of sos1 inhibitors to treat malignancies with shp2 mutations - Google Patents [patents.google.com]
- 8. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2025038785A1 - Sos1 protein degraders, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
- 10. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 16. revvity.com [revvity.com]
- 17. blossombio.com [blossombio.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Assay in Summary_ki [bindingdb.org]
- 22. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]
- 23. pnas.org [pnas.org]
SOS1 Ligand Intermediate-4: A Precursor for Novel Therapeutic Agents Targeting RAS-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of the RAS signaling pathway is a hallmark of numerous human cancers, making SOS1 an attractive therapeutic target. This technical guide focuses on SOS1 Ligand Intermediate-4, a key precursor in the synthesis of potent and selective therapeutic agents, particularly proteolysis-targeting chimeras (PROTACs), designed to degrade the SOS1 protein and disrupt oncogenic signaling. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data on related therapeutic agents, and detailed experimental protocols for the synthesis and evaluation of these novel compounds.
SOS1 Signaling Pathways
SOS1 is a critical node in at least two major signaling pathways implicated in cancer: the canonical RAS/MAPK pathway and the EGFR-NFκB pathway. Understanding these pathways is crucial for elucidating the mechanism of action of SOS1-targeting therapeutics.
SOS1-Mediated RAS Activation and the MAPK Cascade
The best-characterized function of SOS1 is its role as a GEF for RAS GTPases (KRAS, HRAS, NRAS). Upon stimulation by receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), the adaptor protein Grb2 binds to the phosphorylated receptor and recruits SOS1 to the plasma membrane. This colocalization allows SOS1 to interact with membrane-bound RAS, catalyzing the exchange of GDP for GTP and thereby activating RAS. GTP-bound RAS then initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation.[1][2] In KRAS-mutant cancers, SOS1 can contribute to the sustained activation of both mutant and wild-type RAS, further driving oncogenic signaling.[1]
EGFR-SOS1-NFκB Signaling Pathway
Recent studies have unveiled a novel role for SOS1 in the activation of the nuclear factor kappa B (NFκB) pathway, downstream of EGFR.[3] In some cancer cells, EGFR activation leads to the recruitment of SOS1, which, in a manner independent of its GEF activity, contributes to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitor of NFκB (IκB), leading to its degradation and the subsequent translocation of NFκB to the nucleus, where it promotes the transcription of genes involved in inflammation, survival, and proliferation.[3][4]
Quantitative Data for SOS1-Targeting Therapeutic Agents
This compound serves as a crucial building block for the synthesis of PROTACs that target SOS1 for degradation.[5] While specific quantitative data for the intermediate itself is not extensively published, the resulting PROTAC degraders and other small molecule inhibitors of SOS1 have been characterized, providing valuable insights into the potential of this therapeutic strategy.
| Compound Class | Compound ID | Target | Assay Type | IC50 / DC50 / Ki | Cell Line | Reference |
| PROTAC Degrader | PROTAC SOS1 degrader-1 | SOS1 | Degradation | DC50: 98.4 nM | NCI-H358 | [6] |
| PROTAC SOS1 degrader-3 (P7) | SOS1 | Degradation | DC50: 0.59 µM | SW620 | [7] | |
| PROTAC SOS1 degrader-4 | SOS1 | Antiproliferative | - | - | [4] | |
| Degrader 4 | SOS1 | Degradation | DC50: 13 nM | NCI-H358 | [8][9] | |
| Degrader 4 | SOS1 | Antiproliferative | IC50: 5 nM | NCI-H358 | [8][9] | |
| SIAIS562055 | SOS1 | Degradation | - | K562, MIA PaCa-2, HPAF-II | [10] | |
| Compound 23 | SOS1 | Degradation | - | KRAS-driven cancer cells | [11] | |
| Small Molecule Inhibitor | MRTX0902 | SOS1 | Binding | Ki: 2.1 nM | - | [12] |
| MRTX0902 | SOS1-KRAS Interaction | HTRF | IC50: 13.8 nM (WT KRAS) | - | [12] | |
| BI-3406 | SOS1-KRAS Interaction | HTRF | - | - | [13] | |
| BAY-293 | SOS1-KRAS Interaction | HTRF | IC50: 21 nM | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of novel therapeutic agents derived from this compound.
Synthesis of PROTAC SOS1 Degraders from this compound
While the exact, proprietary synthesis protocols for specific, named PROTACs are often not fully disclosed in the public domain, a general workflow can be inferred from the available literature on PROTAC synthesis.[5][7] this compound serves as the warhead that binds to the SOS1 protein. This intermediate is then chemically linked, via a flexible linker, to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).
References
- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 2. pnas.org [pnas.org]
- 3. EGF receptor uses SOS1 to drive constitutive activation of NFκB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Methodological & Application
Synthesis protocol for PROTAC SOS1 degrader using SOS1 Ligand intermediate-4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Son of sevenless homolog 1 (SOS1) protein. The synthesis utilizes a key intermediate, SOS1 Ligand intermediate-4, and culminates in the formation of the potent SOS1 degrader, identified in patent literature as PROTAC SOS1 degrader-8 (HY-161634).
Introduction
SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various human cancers. By promoting the exchange of GDP for GTP on RAS, SOS1 contributes to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, driving cell proliferation and survival.[1] The development of small molecules that can induce the degradation of SOS1 via the ubiquitin-proteasome system offers a promising therapeutic strategy for cancers dependent on RAS signaling.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein. This application note details the synthesis of a specific SOS1 degrader, providing a step-by-step protocol for its assembly from key intermediates.
Signaling Pathway of SOS1
The SOS1 protein is a key node in the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding to an RTK, the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2. GRB2, in complex with SOS1, is recruited to the plasma membrane, where it can interact with and activate RAS proteins. Activated RAS (RAS-GTP) then initiates downstream signaling cascades that regulate cell growth, differentiation, and survival.
Caption: SOS1-mediated RAS activation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The overall workflow for the synthesis and evaluation of the SOS1 PROTAC degrader involves a multi-step chemical synthesis followed by biological characterization to confirm its degradation activity.
Caption: General workflow for SOS1 PROTAC synthesis and evaluation.
Synthesis Protocol for PROTAC SOS1 Degrader (HY-161634)
The synthesis of PROTAC SOS1 degrader-8 (HY-161634) is based on the procedures outlined in patent WO2024083257A1.[2] The overall strategy involves the sequential coupling of the SOS1 ligand, a linker, and an E3 ligase ligand.
Materials and Reagents:
-
This compound
-
Linker moiety with appropriate functional groups for coupling (e.g., a carboxylic acid and a protected amine)
-
Cereblon E3 ligase ligand with a suitable attachment point (e.g., an amine)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Reagents for deprotection steps (e.g., TFA)
-
Standard laboratory glassware and purification equipment (HPLC, flash chromatography)
Step 1: Synthesis of SOS1 Ligand-Linker Conjugate
-
Dissolve this compound in an appropriate anhydrous solvent such as DMF.
-
Activate the carboxylic acid group of the linker moiety. In a separate flask, dissolve the linker in anhydrous DMF and add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Couple the linker to the SOS1 ligand. Add the activated linker solution to the solution of this compound. Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the SOS1 ligand-linker conjugate.
Step 2: Deprotection of the Linker's Terminal Group (if necessary)
-
If the linker contains a protecting group (e.g., a Boc group on a terminal amine), dissolve the SOS1 ligand-linker conjugate in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent (e.g., TFA) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the deprotecting agent. Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Coupling of the SOS1 Ligand-Linker Conjugate to the E3 Ligase Ligand
-
Activate the carboxylic acid on the E3 ligase ligand (or vice versa if the linker has a terminal carboxylic acid). Dissolve the E3 ligase ligand in anhydrous DMF and add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Couple the components. Add the deprotected SOS1 ligand-linker conjugate to the activated E3 ligase ligand solution. Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify. Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC compound by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final product. Confirm the structure and purity of the PROTAC SOS1 degrader-8 (HY-161634) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The efficacy of the synthesized SOS1 PROTAC degrader is typically evaluated by its ability to induce the degradation of the SOS1 protein in a cellular context. Key parameters include the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).
| Compound | Target | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC SOS1 degrader-8 | SOS1 | Cereblon | Data not available in public domain | Data not available in public domain | e.g., KRAS-mutant | [2] |
| Representative SOS1 PROTAC | SOS1 | VHL | 98.4 | >90 | NCI-H358 |
Note: Specific quantitative data for PROTAC SOS1 degrader-8 (HY-161634) is contained within patent literature and is not publicly available in detail. The data for the representative SOS1 PROTAC is provided for comparative purposes.
Experimental Protocols for Biological Evaluation
Cell Culture
-
Culture a human cancer cell line with a known KRAS mutation (e.g., NCI-H358, MIA PaCa-2) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for SOS1 Degradation
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC SOS1 degrader (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control for each concentration.
-
Determine the DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Assessment of Downstream Signaling Inhibition
-
To confirm the functional consequence of SOS1 degradation, perform Western blot analysis for the phosphorylated (active) form of ERK (p-ERK), a key downstream effector in the RAS-MAPK pathway. A reduction in p-ERK levels upon PROTAC treatment would indicate successful inhibition of the signaling cascade.
Conclusion
This application note provides a comprehensive guide for the synthesis and evaluation of a PROTAC SOS1 degrader using this compound. The detailed protocols and workflows are intended to assist researchers in the fields of chemical biology and drug discovery in developing novel therapeutics targeting the SOS1-RAS axis. Adherence to the described methodologies will enable the robust synthesis and characterization of this and similar PROTAC molecules for further preclinical investigation.
References
Application Notes and Protocols: Synthesis of PROTAC HY-161634 with SOS1 Ligand Intermediate-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the potential to target and degrade proteins previously considered "undruggable." PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides a detailed guide for the synthesis of PROTAC HY-161634, a potent degrader of the Son of sevenless homolog 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it an attractive target in oncology. The synthesis involves the key intermediate, SOS1 Ligand intermediate-4, and culminates in the final PROTAC molecule.
Signaling Pathway of SOS1 and PROTAC-mediated Degradation
SOS1 is a key activator of the RAS signaling pathway, which is frequently dysregulated in cancer. Upon upstream signaling, SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway, promoting cell proliferation, survival, and differentiation.
PROTAC HY-161634 is designed to hijack the cell's ubiquitin-proteasome system to selectively degrade SOS1. The PROTAC molecule simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SOS1, marking it for recognition and degradation by the 26S proteasome. The degradation of SOS1 effectively shuts down RAS activation and its downstream oncogenic signaling.
Caption: SOS1 signaling and PROTAC HY-161634 mechanism of action.
Synthetic Scheme Overview
The synthesis of PROTAC HY-161634 is a multi-step process that begins with the preparation of the this compound. This intermediate is then coupled with a linker, followed by the attachment of an E3 ligase ligand to yield the final PROTAC molecule. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for PROTAC HY-161634.
Experimental Protocols
The following protocols are based on general synthetic methodologies for PROTACs and may require optimization based on laboratory conditions and reagent purity. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Step 1: Synthesis of this compound
Detailed synthetic steps for this compound are proprietary and are not publicly available. Researchers may need to develop a synthetic route based on the chemical structure or procure the intermediate from a commercial supplier.
Step 2: Coupling of this compound with the Linker
This step involves the formation of an amide bond between the this compound, which typically possesses a reactive amine or carboxylic acid handle, and a bifunctional linker. The example below assumes the intermediate has an amine group and the linker has a carboxylic acid group.
Materials:
-
This compound
-
Linker with a terminal carboxylic acid and a protected reactive group on the other end (e.g., Boc-protected amine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Protocol:
-
Dissolve this compound (1.0 eq) and the linker (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the coupled intermediate.
Step 3: Deprotection of the Linker
The protecting group on the other end of the linker is removed to allow for the subsequent coupling with the E3 ligase ligand.
Materials:
-
Coupled intermediate from Step 2
-
Deprotection reagent (e.g., TFA for Boc group, or piperidine (B6355638) for Fmoc group)
-
Solvent (e.g., DCM for TFA, or DMF for piperidine)
Protocol (for Boc deprotection):
-
Dissolve the coupled intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The resulting amine salt is typically used in the next step without further purification.
Step 4: Coupling of the Deprotected Intermediate with the E3 Ligase Ligand
This final step involves the formation of another amide bond to connect the linker to the E3 ligase ligand.
Materials:
-
Deprotected intermediate from Step 3
-
E3 Ligase Ligand with a terminal carboxylic acid (e.g., a pomalidomide (B1683931) derivative)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Protocol:
-
Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC HY-161634.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of PROTAC HY-161634. Actual yields and purity may vary depending on reaction conditions and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Product | Expected Yield (%) | Purity (%) (by HPLC) |
| 2. Coupling of this compound with Linker | This compound | Protected Linker | Coupled Intermediate | 60-80 | >95 |
| 3. Deprotection of the Linker | Coupled Intermediate | Deprotection Reagent | Deprotected Intermediate | >95 (crude) | Used directly |
| 4. Coupling of Deprotected Intermediate with E3 Ligase Ligand | Deprotected Intermediate | E3 Ligase Ligand | PROTAC HY-161634 | 40-60 | >98 |
Note: Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.
Conclusion
This document provides a comprehensive guide for the synthesis of the SOS1-targeting PROTAC HY-161634. The successful synthesis of this molecule will enable researchers to investigate the therapeutic potential of SOS1 degradation in various cancer models. The provided protocols and diagrams serve as a valuable resource for scientists in the field of targeted protein degradation and drug discovery. Careful execution of the experimental procedures and thorough analytical characterization are crucial for obtaining high-quality PROTAC for biological evaluation.
Application Note: In Vitro Assay Development for SOS1 Degraders Synthesized from Intermediate-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1][2] Hyperactivation of the RAS/MAPK signaling pathway, often driven by mutations in KRAS, is a hallmark of many cancers, including non-small cell lung, pancreatic, and colorectal cancers.[3][4][5] Targeting SOS1 has emerged as a promising therapeutic strategy to inhibit the uncontrolled cell growth associated with these malignancies.[1][6][7] Unlike traditional inhibitors that only block a protein's function, targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), offer a novel modality by inducing the selective degradation of the target protein.[8] This approach can lead to a more profound and sustained inhibition of the signaling pathway.
This application note describes a suite of in vitro assays for the characterization of novel SOS1 degraders synthesized from a common precursor, designated here as intermediate-4. These assays are designed to assess the potency, selectivity, and mechanism of action of the synthesized compounds, providing a comprehensive framework for their preclinical evaluation. The protocols detailed below will guide researchers in quantifying SOS1 degradation, evaluating target engagement, assessing the impact on downstream signaling, and determining the anti-proliferative effects in cancer cell lines.
SOS1 Signaling Pathway
SOS1 acts as a crucial link between receptor tyrosine kinases (RTKs) and RAS activation.[9][10] Upon growth factor stimulation, RTKs recruit the adaptor protein GRB2, which in turn binds to SOS1, translocating it to the plasma membrane.[11] At the membrane, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation.[6][12] In KRAS-mutant cancers, SOS1 can also contribute to the activation of wild-type RAS isoforms, further promoting oncogenic signaling.[6]
Experimental Workflow for SOS1 Degrader Evaluation
The evaluation of novel SOS1 degraders synthesized from intermediate-4 follows a logical progression of in vitro assays. The workflow begins with the assessment of target protein degradation, followed by confirmation of target engagement within the cellular environment. Subsequently, the functional consequences of SOS1 degradation are investigated by analyzing downstream signaling pathways and cellular proliferation. Finally, the mechanism of degradation is confirmed through ubiquitination assays.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rupress.org [rupress.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
Western blot protocol for detecting SOS1 degradation after treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the degradation of Son of sevenless homolog 1 (SOS1) protein following therapeutic treatment. This method is crucial for validating the efficacy of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the ubiquitination and subsequent proteasomal degradation of SOS1.
SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it a key target in cancers with KRAS mutations.[1][2][3][4] Targeted degradation of SOS1 has emerged as a promising therapeutic strategy to overcome resistance and enhance the efficacy of other cancer therapies.[1][2][4] This protocol outlines the necessary steps for cell culture, treatment with SOS1 degraders, protein extraction, and immunodetection to quantitatively assess the reduction in SOS1 protein levels.
Quantitative Data Summary
The following table summarizes the quantitative data on SOS1 degradation from various studies. This data is essential for designing experiments and for the comparative analysis of the potency of different SOS1-targeting compounds.
| Cell Line | Treatment Compound | Concentration | Treatment Duration | SOS1 Degradation (%) | Reference |
| NCI-H358 (KRAS G12C) | SIAIS562055 | Gradient | 24 hours | Concentration-dependent | [1][4] |
| GP2d (KRAS G12D) | SIAIS562055 | Gradient | 24 hours | Concentration-dependent | [1][4] |
| SW620 (KRAS G12V) | SIAIS562055 | Gradient | 24 hours | Concentration-dependent | [1][4] |
| MIA PaCa-2 (KRAS G12C) | SIAIS562055 | 1 µmol/L | 16 hours | Significant degradation | [1] |
| K562 (CML) | SIAIS562055 | 1,000 nmol/L | 24 hours | Significant degradation | [4] |
| SW620 (CRC) | PROTAC SOS1 degrader-3 (P7) | 0.1, 1, 10 µM | 6 hours | Concentration-dependent | [5][6] |
| SW620 (CRC) | PROTAC SOS1 degrader-3 (P7) | 0.59 µM (DC50) | 24 hours | 50% | [5] |
| HCT116 (CRC) | PROTAC SOS1 degrader-3 (P7) | 0.75 µM (DC50) | 24 hours | 50% | [5] |
| SW1417 (CRC) | PROTAC SOS1 degrader-3 (P7) | 0.19 µM (DC50) | 24 hours | 50% | [5] |
| Various CRC cell lines | P7 | - | - | Up to 92% | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PROTAC-mediated SOS1 degradation and the experimental workflow for its detection via Western blot.
Caption: PROTAC-mediated degradation of SOS1 protein.
Caption: Western blot workflow for SOS1 degradation analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect SOS1 degradation.
Materials and Reagents
-
Cell Lines: e.g., NCI-H358, SW620, MIA PaCa-2, K562
-
SOS1 Degrader: e.g., SIAIS562055, PROTAC SOS1 degrader-3 (P7)
-
Cell Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).[8]
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate
-
Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the SOS1 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Extraction: [8][11][12][13]
-
For adherent cells, wash the cells twice with ice-cold PBS.[8][11]
-
Add ice-cold lysis buffer to the plate and scrape the cells.[8][11][12]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][11]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 10. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 13. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 14. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of SOS1 Ligand Intermediate-4 Using High-Performance Liquid Chromatography and Mass Spectrometry
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the RAS/MAPK signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target for the development of novel cancer therapies.[3] The synthesis of small molecule inhibitors targeting the SOS1-KRAS interaction is a key area of research in oncology drug discovery.[3][4][5][6] The characterization of synthetic intermediates is a critical step in the drug development process, ensuring the identity, purity, and stability of the final active pharmaceutical ingredient (API). This application note describes robust High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) methods for the characterization of SOS1 Ligand intermediate-4, a key precursor in the synthesis of a novel SOS1 inhibitor.
SOS1 Signaling Pathway
SOS1 facilitates the activation of RAS proteins by promoting the exchange of GDP for GTP.[2] This activation is a key upstream event in the RAS/MAPK cascade. In many cancers, mutations in KRAS lead to its constitutive activation. However, even in KRAS-mutant cancers, the activity of wild-type RAS isoforms, regulated by GEFs like SOS1, can contribute to tumor cell proliferation and survival. Therefore, inhibiting SOS1 presents a therapeutic strategy to suppress RAS signaling in both wild-type and mutant KRAS contexts.[3]
Caption: SOS1 signaling pathway and point of inhibition.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of small molecules due to its ability to separate compounds based on their hydrophobicity.[7]
a. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of diluent (Acetonitrile:Water, 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.[8]
b. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for the identification and structural confirmation of synthetic intermediates.[9][10]
a. Sample Preparation: Prepare samples as described in the HPLC-UV method.
b. LC-MS Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo G2-XS QTof or equivalent |
| Column | C18 stationary phase, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 450 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Mass Range | m/z 100 - 1000 |
Experimental Workflow
The following diagram illustrates the workflow for the characterization of this compound.
Caption: Workflow for HPLC and MS characterization.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC-UV and LC-MS analyses of this compound.
Table 1: HPLC-UV Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| This compound | 8.52 | 4567890 | 99.5 |
| Impurity 1 | 6.21 | 12345 | 0.27 |
| Impurity 2 | 9.87 | 10987 | 0.23 |
Table 2: LC-MS Mass Confirmation
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| This compound | 450.1234 | 450.1230 | -0.89 |
Conclusion
The described HPLC-UV and LC-MS methods are suitable for the rapid and accurate characterization of this compound. The HPLC method provides reliable purity assessment, while the LC-MS method confirms the identity and structure of the intermediate. These analytical protocols are essential for ensuring the quality and consistency of intermediates in the synthesis of novel SOS1 inhibitors, thereby supporting the advancement of new cancer therapeutics. The accurate analysis of such reactive molecules is crucial for developing, monitoring, and controlling pharmaceutical syntheses.[11]
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. cyrustx.com [cyrustx.com]
- 5. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. rsc.org [rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Evaluating the Efficacy of SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to cell-based assay protocols for evaluating the efficacy of Son of Sevenless 1 (SOS1) degraders. The protocols described herein are designed to enable researchers to assess the degradation of SOS1, analyze the impact on downstream signaling pathways, and determine the resulting effects on cell viability and proliferation.
Introduction to SOS1 and Targeted Protein Degradation
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2][3][4][5][6] The activation of RAS initiates the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, which is a central regulator of cell proliferation, differentiation, and survival.[1][4] Dysregulation of this pathway, often through mutations in RAS genes, is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1][3]
Targeted protein degradation has emerged as a promising therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system.[7][8][9][10] SOS1 degraders are designed to specifically eliminate the SOS1 protein, thereby inhibiting RAS activation and suppressing the downstream oncogenic signaling.[11][12][13][14] The following protocols provide a framework for the preclinical evaluation of these novel therapeutic agents.
I. Assessment of SOS1 Protein Degradation by Western Blotting
This protocol describes the use of Western blotting to directly measure the reduction in cellular SOS1 protein levels following treatment with a SOS1 degrader.
Experimental Workflow
Protocol
-
Cell Seeding: Seed tumor cells (e.g., NCI-H358, MIA PaCa-2) into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with increasing concentrations of the SOS1 degrader for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the SOS1 band intensity to the corresponding loading control band intensity. Calculate the percentage of SOS1 degradation relative to the vehicle control.
Data Presentation
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized SOS1 Level (%) |
| Vehicle Control | 0 | 24 | 100 |
| SOS1 Degrader | 1 | 24 | 85 |
| SOS1 Degrader | 10 | 24 | 50 |
| SOS1 Degrader | 100 | 24 | 15 |
| SOS1 Degrader | 1000 | 24 | <5 |
Table 1: Example data for SOS1 protein degradation analysis.
II. Analysis of Downstream Signaling: ERK Phosphorylation Assay
This protocol measures the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway, to assess the functional consequences of SOS1 degradation.
Signaling Pathway
Protocol (using a plate-based immunoassay, e.g., HTRF or ELISA)
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells for 16-24 hours to reduce basal pERK levels.
-
Compound Treatment: Pre-treat the cells with the SOS1 degrader for the desired time to induce SOS1 degradation.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the MAPK pathway.
-
Cell Lysis and Detection: Lyse the cells and perform the pERK detection assay according to the manufacturer's instructions.[15][16][17][18] This typically involves the addition of specific antibodies conjugated to a donor and acceptor for signal generation.
-
Data Analysis: Measure the signal (e.g., fluorescence ratio) and normalize the pERK signal to the total ERK signal or total protein content. Calculate the percentage of inhibition of ERK phosphorylation compared to the stimulated control.
Data Presentation
| Treatment Group | Concentration (nM) | pERK Signal (Normalized) | % Inhibition |
| Unstimulated Control | 0 | 100 | - |
| Stimulated Control | 0 | 1000 | 0 |
| SOS1 Degrader | 1 | 850 | 15 |
| SOS1 Degrader | 10 | 450 | 55 |
| SOS1 Degrader | 100 | 150 | 85 |
| SOS1 Degrader | 1000 | 110 | 89 |
Table 2: Example data for the analysis of ERK phosphorylation.
III. Cell Viability and Proliferation Assays
These assays determine the effect of SOS1 degradation on the overall health and growth of cancer cells.
Logical Relationship
Protocol (e.g., using a resazurin-based assay)
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: Treat the cells with a range of concentrations of the SOS1 degrader.
-
Incubation: Incubate the plates for an extended period (e.g., 72-120 hours) to allow for effects on cell proliferation.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate according to the manufacturer's protocol.[19][20]
-
Signal Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value (the concentration of the degrader that inhibits cell growth by 50%).
Data Presentation
| SOS1 Degrader Concentration (nM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 52 |
| 1000 | 25 |
| 10000 | 10 |
Table 3: Example data for a cell viability assay.
Summary
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of SOS1 degraders. By systematically assessing target protein degradation, downstream signaling modulation, and the ultimate impact on cell viability, researchers can effectively characterize the potency and efficacy of these novel therapeutic agents. These assays are crucial for the advancement of SOS1 degraders from preclinical discovery to clinical development.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 (D3T7T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. dokumen.pub [dokumen.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SOS1 Ligands in Pan-KRAS Inhibitor Development: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2][3] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of deep allosteric binding pockets.[4] While the recent development of inhibitors targeting specific KRAS mutations like G12C has been a significant breakthrough, there remains a critical need for "pan-KRAS" inhibitors that are effective against a wider range of KRAS mutations.[1][2][3]
A promising strategy for achieving pan-KRAS inhibition is to target the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF).[1][4] SOS1 plays a pivotal role in activating KRAS by facilitating the exchange of GDP for GTP, a critical step for downstream signaling.[2][3][4][5] Since this activation mechanism is common to various KRAS mutants, inhibiting the SOS1-KRAS interaction presents a viable approach for developing pan-KRAS therapies.[1][4]
This document provides detailed application notes and protocols on the use of SOS1 ligands, including intermediates used in the synthesis of more complex molecules like PROTACs, in the development of pan-KRAS inhibitors.
The SOS1-KRAS Signaling Pathway
SOS1 activates KRAS, which in turn triggers downstream signaling cascades, most notably the MAPK/ERK pathway, leading to cell proliferation, survival, and differentiation. Mutations in KRAS lock the protein in a constitutively active, GTP-bound state, driving oncogenesis. SOS1 inhibitors block the interaction between SOS1 and KRAS, preventing the formation of active KRAS-GTP.
Application of SOS1 Ligands and Their Derivatives
While specific data for "SOS1 Ligand intermediate-4" is limited to its role as a precursor for PROTAC synthesis, the broader class of SOS1 inhibitors and degraders it represents has been extensively studied.[6][7] These compounds are instrumental in the preclinical and clinical development of pan-KRAS inhibitors.
Key Applications:
-
Direct Inhibition of KRAS Activation: Small molecule inhibitors that bind to SOS1, such as BI-3406 and RGT-018, directly prevent its interaction with KRAS.[2][3][8] This leads to a reduction in the levels of active KRAS-GTP and subsequent inhibition of downstream signaling.[8]
-
PROTAC-mediated Degradation of SOS1: SOS1 ligands, like intermediates, can be chemically linked to an E3 ligase ligand to create a Proteolysis Targeting Chimera (PROTAC).[6][7] These PROTACs, such as SIAIS562055 and compound P7, induce the targeted degradation of the SOS1 protein, offering a more sustained inhibition of the pathway.[9][10][11]
-
Synergistic Combinations: SOS1 inhibitors have shown significant synergy when combined with other targeted therapies. For instance, combining a SOS1 inhibitor with a KRAS G12C-specific inhibitor can enhance the anti-tumor response and overcome resistance.[12][13][14][15] Combinations with MEK inhibitors are also effective, as SOS1 inhibition can abrogate the feedback activation of the MAPK pathway often seen with MEK inhibitor monotherapy.[5][8]
Quantitative Data for Representative SOS1 Inhibitors and Degraders
The following table summarizes the performance of several key SOS1 inhibitors and degraders from preclinical studies.
| Compound Name | Type | Target Interaction/Effect | IC50 / DC50 | Key Findings |
| BI-3406 | Small Molecule Inhibitor | Binds to the catalytic domain of SOS1, preventing KRAS interaction.[8] | Single-digit nanomolar potency (in vitro).[4] | Reduces GTP-loaded RAS and limits proliferation across a broad range of KRAS-driven cancers. Synergizes with MEK inhibitors.[8] |
| RGT-018 | Small Molecule Inhibitor | Blocks the KRAS:SOS1 interaction.[2][3] | Single-digit nanomolar potency (in vitro).[2][3][4] | Orally bioavailable; inhibits tumor growth in vivo. Shows enhanced activity in combination with MEK, KRAS G12C, EGFR, or CDK4/6 inhibitors.[2][3] |
| AIG01012 | Small Molecule Inhibitor | Inhibits SOS1 interaction with various KRAS mutants (WT, G12C, G12D, G12V, G13D).[16] | Data not specified. | Demonstrates significant inhibitory effects in 3D cell proliferation assays and synergistic effects with drugs like sotorasib (B605408) and trametinib.[16] |
| SIAIS562055 | PROTAC Degrader | Induces sustained degradation of SOS1.[9] | Data not specified. | Shows superior antiproliferative activity compared to small-molecule inhibitors and overcomes resistance to KRAS inhibitors.[9] |
| PROTAC P7 | PROTAC Degrader | Achieves up to 92% SOS1 degradation in CRC cell lines and patient-derived organoids.[10][11] | IC50 5 times lower than BI-3406 in PDOs.[10][11] | Demonstrates superior activity in inhibiting the growth of colorectal cancer patient-derived organoids compared to a small molecule inhibitor.[10][11] |
| PROTAC 11o | PROTAC Degrader | Induces SOS1 degradation in KRAS-mutant cancer cell lines.[17] | DC50 values ranging from 1.85 to 7.53 nM.[17] | Effectively inhibits the phosphorylation of ERK and displays potent anti-proliferative activities.[17] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel SOS1-targeted compounds. Below are representative protocols for key experiments.
SOS1-KRAS Interaction Assay (Biochemical)
This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA assay is commonly used.
-
Materials:
-
Recombinant human SOS1 protein (catalytic domain).
-
Recombinant human KRAS protein (GDP-loaded).
-
Fluorescently labeled antibodies or binding partners for SOS1 and KRAS.
-
Test compounds (e.g., synthesized from this compound).
-
Assay buffer and microplates.
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the test compound, recombinant SOS1, and recombinant KRAS-GDP.
-
Incubate to allow for binding.
-
Add the detection reagents (e.g., fluorophore-conjugated antibodies).
-
Incubate to allow for the detection reaction.
-
Read the plate on a suitable plate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the SOS1-KRAS interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to SOS1 within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Materials:
-
Cancer cell line expressing SOS1.
-
Test compound.
-
Lysis buffer.
-
Equipment for heating cells, SDS-PAGE, and Western blotting.
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells to release proteins.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble SOS1 at each temperature using Western blotting.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Western Blot Analysis for Downstream Signaling
This protocol assesses the effect of SOS1 inhibition on the MAPK pathway.
-
Principle: Measures the phosphorylation status of key downstream proteins like ERK.
-
Materials:
-
KRAS-mutant cancer cell line.
-
Test compound.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-SOS1, anti-actin/tubulin).
-
Secondary antibodies.
-
Chemiluminescence reagents and imaging system.
-
-
Procedure:
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the band intensities. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.
-
Cell Viability and Proliferation Assay
This assay determines the anti-proliferative effect of the compound on cancer cells.
-
Principle: Colorimetric or fluorometric assays (e.g., MTT, CellTiter-Glo) measure the number of viable cells.
-
Materials:
-
Cancer cell lines with various KRAS mutations.
-
Test compound.
-
Cell culture medium and supplements.
-
Viability assay reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a period of 72 hours or more.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
PROTAC-Mediated Degradation Assay
This protocol is specific for evaluating SOS1 degraders.
-
Principle: Western blotting is used to quantify the reduction in total SOS1 protein levels.
-
Procedure: This follows the same steps as the Western Blot protocol for downstream signaling, but the primary antibody of interest is anti-SOS1. A time-course and dose-response experiment is typically performed to determine the DC50 (concentration for 50% degradation) and the kinetics of degradation.
Experimental and Developmental Workflow
The development of a pan-KRAS inhibitor via SOS1 targeting follows a structured workflow, from initial hit identification to preclinical evaluation.
Conclusion
Targeting SOS1 is a clinically validated and highly promising strategy for the development of pan-KRAS inhibitors. Ligands and their intermediates, such as "this compound," are foundational in the synthesis of both small molecule inhibitors and advanced modalities like PROTACs. The protocols and data presented here provide a framework for the evaluation and advancement of these next-generation cancer therapeutics. Through rigorous biochemical and cellular characterization, these compounds have the potential to offer new therapeutic options for a broad population of patients with KRAS-driven cancers.
References
- 1. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 2. Discovery of RGT-018: A Potent, Selective, and Orally Bioavailable SOS1 Inhibitor for KRAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Pardon Our Interruption [boehringer-ingelheim.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring Ternary Complex Formation with SOS1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][2][3] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and subsequent downstream signaling that promotes cell proliferation, differentiation, and survival.[2][3] Given its pivotal role in oncogenic signaling, particularly in KRAS-mutant cancers, SOS1 has emerged as a compelling therapeutic target.[4][5][6]
SOS1 degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), represent a novel therapeutic modality. These bifunctional molecules induce the degradation of SOS1 by hijacking the ubiquitin-proteasome system.[5][7] They function by simultaneously binding to SOS1 and an E3 ubiquitin ligase, thereby forming a ternary complex.[8][9] This proximity-induced event leads to the ubiquitination of SOS1 and its subsequent degradation by the proteasome. The formation of a stable and productive ternary complex is a critical determinant of the efficacy of a SOS1 degrader.[8][9]
These application notes provide detailed protocols for various biophysical, biochemical, and cellular techniques to measure and characterize the formation of the SOS1-degrader-E3 ligase ternary complex, aiding in the discovery and optimization of potent SOS1-targeting therapeutics.
SOS1 Signaling Pathway and Degrader Mechanism of Action
The SOS1 protein is a key activator of the RAS/MAPK signaling cascade.[2] Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it activates RAS proteins.[1] SOS1 degraders are designed to interrupt this process by inducing the degradation of the SOS1 protein.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
SOS1 degraders are heterobifunctional molecules that link a SOS1-binding warhead to an E3 ligase-recruiting ligand, most commonly for Cereblon (CRBN). This induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.
Caption: Mechanism of action of a SOS1 PROTAC degrader.
Biophysical Assays for Ternary Complex Formation
Biophysical techniques provide quantitative insights into the binding affinities, kinetics, and thermodynamics of ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR measures the binding interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can be used to determine the kinetics (k_on, k_off) and affinity (K_D) of binary and ternary interactions.
-
Immobilization:
-
Covalently couple or capture the E3 ligase (e.g., His-tagged VCB complex) onto a sensor chip (e.g., NTA sensor chip).[10]
-
-
Binary Interaction Analysis (Degrader to E3 Ligase):
-
Inject a series of concentrations of the SOS1 degrader over the immobilized E3 ligase surface.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K_D.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (SOS1) and varying concentrations of the SOS1 degrader.[5]
-
Inject these solutions over the immobilized E3 ligase surface.
-
The observed binding response will be due to the formation of the ternary complex.
-
Fit the data to determine the K_D of the ternary complex.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary K_D (degrader to E3 ligase) to the ternary K_D.[5] An α > 1 indicates positive cooperativity, meaning the presence of SOS1 enhances the binding of the degrader to the E3 ligase.
-
Caption: Experimental workflow for SPR analysis of ternary complex formation.
Biolayer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time. It is particularly well-suited for high-throughput screening.
-
Sensor Loading:
-
Immobilize a biotinylated E3 ligase onto streptavidin-coated biosensors.
-
-
Baseline:
-
Establish a baseline in assay buffer.
-
-
Association of Degrader (Binary):
-
Dip the sensors into wells containing various concentrations of the SOS1 degrader to measure the binary interaction.
-
-
Association of Ternary Complex:
-
In a separate experiment, dip the E3 ligase-loaded sensors into wells containing a fixed concentration of SOS1 and varying concentrations of the degrader.
-
-
Dissociation:
-
Move the sensors to buffer-only wells to measure the dissociation rate.
-
-
Data Analysis:
-
Fit the association and dissociation curves to determine kinetic and affinity constants for both binary and ternary interactions.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).
-
Sample Preparation:
-
Place a solution of the E3 ligase in the sample cell.
-
Fill the titration syringe with a solution of the SOS1 degrader.
-
-
Binary Titration (Degrader into E3 Ligase):
-
Perform a series of injections of the degrader into the E3 ligase solution and measure the heat changes.
-
Integrate the heat pulses and fit the data to a binding isotherm to determine the K_D and thermodynamic parameters.
-
-
Ternary Titration:
-
In a separate experiment, place a pre-formed binary complex of SOS1 and the degrader in the sample cell.
-
Titrate the E3 ligase into this solution.
-
The resulting thermogram will reflect the formation of the ternary complex.
-
Biochemical Assays for Ternary Complex Formation
Biochemical assays often utilize proximity-based technologies to generate a signal when the target protein and E3 ligase are brought together by the degrader.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
-
Reagent Preparation:
-
Use a tagged SOS1 protein (e.g., GST-SOS1) and a tagged E3 ligase (e.g., His-CRBN).
-
Label the proteins with corresponding terbium (donor) and fluorescein (B123965) (acceptor) conjugated antibodies.
-
-
Assay Setup:
-
In a microplate, add the labeled SOS1, labeled E3 ligase, and a dilution series of the SOS1 degrader.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is highly sensitive and suitable for high-throughput screening.
-
Reagent Preparation:
-
Use tagged proteins (e.g., His-tagged SOS1 and GST-tagged E3 ligase).
-
Use AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).[11]
-
-
Assay Setup:
-
In a microplate, add the tagged SOS1, tagged E3 ligase, and a dilution series of the SOS1 degrader.[11]
-
-
Incubation:
-
Incubate to allow for complex formation.[11]
-
-
Bead Addition and Reading:
-
Add the acceptor and donor beads, incubate in the dark, and read the plate on an Alpha-enabled plate reader.[11] An increase in the AlphaLISA signal indicates ternary complex formation.
-
Lumit™ Immunoassay
The Lumit™ technology is based on the NanoBiT® system, where a large (LgBiT) and small (SmBiT) subunit of a luciferase enzyme are brought into proximity to generate a luminescent signal.
-
Reagent Preparation:
-
Use tagged SOS1 and E3 ligase proteins.
-
Use anti-tag antibodies conjugated to either LgBiT or SmBiT.[2]
-
-
Assay Setup:
-
In a microplate, combine the tagged proteins, the LgBiT and SmBiT conjugated antibodies, and a dilution series of the SOS1 degrader.
-
-
Incubation:
-
Detection:
-
Add the Lumit™ detection reagent and measure the luminescence. An increase in luminescence is proportional to the amount of ternary complex formed.
-
Cellular Assays for Ternary Complex Formation and Degradation
Cellular assays are crucial for confirming that ternary complex formation occurs in a physiological context and leads to the desired downstream effect of target protein degradation.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay measures protein-protein interactions in living cells using bioluminescence resonance energy transfer.
-
Cell Preparation:
-
Co-express SOS1 fused to NanoLuc® luciferase (donor) and an E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor) in a suitable cell line.
-
-
Labeling:
-
Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.
-
-
Degrader Treatment:
-
Add a dilution series of the SOS1 degrader to the cells.
-
-
Measurement:
-
Add the NanoBRET™ substrate and measure both the donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates degrader-induced ternary complex formation in live cells.
-
Caption: Experimental workflow for the NanoBRET™ ternary complex assay.
HiBiT Protein Degradation Assay
The HiBiT system provides a quantitative measure of protein degradation by monitoring the level of a HiBiT-tagged protein.
-
Cell Line Generation:
-
Cell Plating:
-
Plate the engineered cells in a white, multi-well plate.
-
-
Degrader Treatment:
-
Treat the cells with a dilution series of the SOS1 degrader for various time points.
-
-
Lysis and Detection:
-
For endpoint assays, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection Reagent.
-
For kinetic assays in live cells, add the Nano-Glo® Live Cell Substrate.[14]
-
-
Measurement:
-
Measure the luminescence, which is directly proportional to the amount of HiBiT-SOS1 protein remaining.
-
-
Data Analysis:
-
Calculate degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for exemplary SOS1 degraders from the literature.
Table 1: In Vitro Ternary Complex Formation and Binding Affinity
| Degrader | Target | E3 Ligase | Assay | K_D (Binary, to SOS1) | K_D (Binary, to E3) | K_D (Ternary) | Cooperativity (α) | Reference |
| SIAIS562055 | SOS1 | CRBN | SPR | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
| BTX-6654 | SOS1 | CRBN | AlphaScreen | Not Reported | Not Reported | Not Reported | Not Reported | [16] |
| BTX-7312 | SOS1 | CRBN | AlphaScreen | Not Reported | Not Reported | Not Reported | Not Reported | [16] |
Table 2: Cellular Degradation Potency and Antiproliferative Activity
| Degrader | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ (Proliferation) | Reference |
| PROTAC SOS1 degrader-3 (P7) | SW620 | 0.59 µM (24h) | >92% | Not Reported | [7][17] |
| PROTAC SOS1 degrader-3 (P7) | HCT116 | 0.75 µM (24h) | Not Reported | Not Reported | [7] |
| PROTAC SOS1 degrader-3 (P7) | SW1417 | 0.19 µM (24h) | Not Reported | Not Reported | [7] |
| SIAIS562055 | NCI-H358 | Not Reported | Not Reported | 2.4 nM | [15] |
| SIAIS562055 | GP2d | Not Reported | Not Reported | 2.9 nM | [15] |
| SIAIS562055 | HPAF-II | Not Reported | Not Reported | 16.9 nM | [15] |
| SIAIS562055 | SW620 | Not Reported | Not Reported | 3.9 nM | [15] |
| BTX-B01 | MIA PaCa-2 | 2 nM | >85% | 1 nM | [18] |
| BTX-B01 | NCI-H358 | 7 nM | Not Reported | 8 nM | [18] |
| BTX-B01 | LoVo | 10 nM | Not Reported | Not Reported | [18] |
Conclusion
The successful development of SOS1 degraders relies on a thorough understanding of their ability to induce the formation of a stable and productive ternary complex. The techniques and protocols outlined in these application notes provide a comprehensive toolkit for researchers to characterize the binding, kinetics, and cellular activity of novel SOS1 degraders. By employing a combination of biophysical, biochemical, and cellular assays, researchers can effectively guide the optimization of these promising therapeutic agents for the treatment of KRAS-driven cancers and other diseases dependent on SOS1 signaling.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Lumit® Anti-Tag Protein Interaction Reagents | Tagged Protein Interactions [worldwide.promega.com]
- 3. Lumit® Immunoassay Cellular Systems Technical Manual [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. promega.co.jp [promega.co.jp]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 標的タンパク質分解 [promega.jp]
- 14. promega.com [promega.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
Application Notes and Protocols: Use of SOS1 Inhibitors in Patient-Derived Organoid (PDO) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] In many cancers, the RAS/MAPK pathway is hyperactivated due to mutations in RAS or other upstream components, leading to uncontrolled cell growth.[2] SOS1 inhibitors represent a promising therapeutic strategy by preventing the interaction between SOS1 and RAS, thereby blocking the conversion of inactive GDP-bound RAS to its active GTP-bound form and inhibiting downstream signaling.[1][3]
Patient-derived organoids (PDOs) have emerged as a robust preclinical model in oncology.[4] These three-dimensional, self-organizing structures are grown from patient tumor tissue and recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them ideal for drug screening and personalized medicine.[4][5]
This document provides detailed application notes and protocols for the use of SOS1 inhibitors in PDO models, with a focus on colorectal cancer (CRC) as a key area of investigation. We will also discuss the application of advanced SOS1-targeting strategies, such as PROTAC (Proteolysis Targeting Chimera) degraders, which can be synthesized using molecules like SOS1 Ligand intermediate-4 .
Mechanism of Action of SOS1 Inhibition
SOS1 activates RAS by facilitating the exchange of GDP for GTP. This activation triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[1] SOS1 inhibitors are small molecules designed to bind to the catalytic domain of SOS1, sterically hindering its interaction with RAS.[3] This disruption prevents the reloading of RAS with GTP, leading to a reduction in the active RAS-GTP pool and subsequent downregulation of the MAPK pathway.[6] This mechanism is effective in cancers with wild-type KRAS and can also reduce the activity of mutant KRAS by about 50%.[3]
Advanced approaches, such as PROTACs, offer an alternative mechanism. A SOS1 PROTAC degrader, synthesized using a SOS1 ligand, a linker, and an E3 ligase ligand, targets the SOS1 protein for ubiquitination and subsequent degradation by the proteasome.[7] This leads to a sustained suppression of SOS1 levels and has shown superior anti-proliferative activity compared to small molecule inhibitors in preclinical models.[7]
Data Presentation: Efficacy of SOS1 Inhibitors in Colorectal Cancer PDOs
Recent studies have demonstrated the differential sensitivity of CRC PDOs to the SOS1 inhibitor BI-3406. The half-maximal inhibitory concentration (IC50) values were found to vary significantly across different PDO lines, irrespective of their KRAS mutation status.[6] This highlights the importance of functional drug screening in PDOs to identify responsive patient populations.
Table 1: Sensitivity of Colorectal Cancer PDOs to SOS1 Inhibitor BI-3406
| PDO Line | KRAS Mutation Status | IC50 of BI-3406 (µM) | Sensitivity Classification |
|---|---|---|---|
| MCC19990-006 | G12D | 0.53 | Sensitive |
| MCC19990-010 | G13D | 0.88 | Sensitive |
| MCC19990-013 | G12V | 1.12 | Sensitive |
| MCC19990-001 | G12D | 12.5 | Resistant |
| MCC19990-005 | G12V | 18.9 | Resistant |
| MCC19990-002 | G12D | 25.6 | Resistant |
| MCC19990-007 | G12D | 33.7 | Resistant |
| MCC20584-010 | Wild-Type | 41.2 | Resistant |
| MCC19990-008 | Wild-Type | 45.9 | Resistant |
Data sourced from a study on translational relevance of SOS1 targeting in KRAS-mutant colorectal cancer.[6] Sensitivity was defined based on the observed clustering of IC50 values in the study.
Furthermore, the development of SOS1 PROTAC degraders has shown enhanced potency. A study developing a degrader named P7 reported a five-fold lower IC50 compared to the inhibitor BI-3406 in CRC PDOs, demonstrating the potential of this advanced approach.[4]
Table 2: Comparative Efficacy of SOS1 Inhibitor vs. SOS1 Degrader in CRC PDOs
| Compound | Target | Mechanism of Action | Relative Potency (IC50) in CRC PDOs |
|---|---|---|---|
| BI-3406 | SOS1 | Inhibition of RAS Interaction | Baseline |
| P7 (PROTAC) | SOS1 | Protein Degradation | ~5x lower than BI-3406 |
Data sourced from a study on the development of SOS1 inhibitor-based degraders.[4]
Experimental Protocols
The following protocols provide a framework for utilizing SOS1 inhibitors in PDO models.
Protocol for Generation of Colorectal Cancer PDOs
This protocol is adapted from established methods for generating CRC organoids.[8][9]
Materials:
-
Fresh colorectal tumor tissue in transport medium on ice.
-
Digestion Buffer (e.g., containing collagenase and dispase).
-
Advanced DMEM/F12 medium.
-
Extracellular Matrix (e.g., Matrigel®).
-
CRC Organoid Growth Medium (containing essential growth factors like EGF, Noggin, R-spondin, and Wnt3a).
-
ROCK inhibitor (Y-27632).
Procedure:
-
Wash the tumor tissue with cold PBS supplemented with antibiotics.
-
Mince the tissue into small fragments (~1-2 mm) using sterile scalpels.
-
Transfer the fragments to a tube containing Digestion Buffer and incubate at 37°C with agitation for 30-60 minutes.
-
Neutralize the digestion with Advanced DMEM/F12 containing serum.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the crypts and single cells.
-
Resuspend the pellet in a small volume of cold Matrigel®.
-
Dispense 40-50 µL droplets of the Matrigel®-cell suspension into the center of wells of a pre-warmed 24-well plate.
-
Allow the Matrigel® to solidify at 37°C for 20-30 minutes.
-
Overlay with 500 µL of CRC Organoid Growth Medium supplemented with ROCK inhibitor (for the first week).
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them and re-plating in fresh Matrigel®.
Protocol for 3D Drug Viability Assay (CellTiter-Glo® 3D)
This protocol is for assessing the viability of PDOs after treatment with a SOS1 inhibitor.[3][10]
Materials:
-
Established PDO cultures.
-
Gentle cell dissociation reagent (e.g., TrypLE).
-
96-well or 384-well flat-bottom, opaque-walled plates.
-
SOS1 inhibitor stock solution (e.g., BI-3406 in DMSO).
-
CellTiter-Glo® 3D Cell Viability Assay reagent.
-
Luminometer.
Procedure:
-
Harvest mature organoids and dissociate them into small fragments or single cells.
-
Count the cells/fragments and resuspend in Matrigel® at a desired density (e.g., 300-500 organoids/well for a 96-well plate).
-
Seed the organoid-Matrigel® suspension into the wells of the assay plate.
-
After solidification, add organoid growth medium.
-
Prepare serial dilutions of the SOS1 inhibitor in organoid growth medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the SOS1 inhibitor. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix vigorously on a plate shaker for 5 minutes to induce cell lysis and break up the Matrigel®.
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine IC50 values.
Protocol for Western Blot Analysis of pERK in PDOs
This protocol outlines the procedure for assessing the inhibition of the MAPK pathway by measuring phosphorylated ERK (pERK) levels.[7][11]
Materials:
-
PDO cultures.
-
SOS1 inhibitor.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Culture PDOs to a sufficient density and treat with the desired concentration of SOS1 inhibitor for a specified time (e.g., 6 hours).
-
Harvest the organoids, wash with cold PBS, and lyse them in ice-cold RIPA buffer.
-
Mechanically disrupt the organoids in the lysis buffer (e.g., by passing through a small gauge needle).
-
Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Protocol for Immunohistochemistry (IHC) of SOS1 and SOS2 in PDOs
This protocol is for the fixation, embedding, and staining of PDOs to assess the protein expression of SOS1 and SOS2.[12][13]
Materials:
-
PDO cultures.
-
4% Paraformaldehyde (PFA).
-
Sucrose (B13894) solutions (15% and 30%).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer).
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and donkey serum).
-
Primary antibodies (anti-SOS1, anti-SOS2).
-
Fluorescently-labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Collect organoids and wash with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at 4°C.
-
Wash with PBS and then incubate in 15% sucrose followed by 30% sucrose until the organoids sink.
-
Embed the cryoprotected organoids in OCT compound and freeze.
-
Cut 5-10 µm sections using a cryostat and mount on slides.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Permeabilize and block the sections in blocking buffer for 1 hour.
-
Incubate with primary antibodies against SOS1 and SOS2 overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature.
-
Wash with PBS and mount the slides with mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Quantify the staining intensity to determine the relative expression levels of SOS1 and SOS2.
Conclusion
Patient-derived organoids provide a clinically relevant platform for evaluating the efficacy of SOS1 inhibitors and developing novel therapeutic strategies, including PROTAC degraders based on molecules like this compound. The protocols and data presented here offer a comprehensive guide for researchers to investigate the therapeutic potential of targeting the SOS1-RAS axis in cancer, with the ultimate goal of advancing personalized medicine. The observed heterogeneity in PDO responses underscores the necessity of such preclinical models to identify predictive biomarkers and stratify patients for optimal treatment outcomes.
References
- 1. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 4. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Reproducible Drug Screening Assays Using Single Organoids [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Patient-Derived Organoids from Colorectal Cancer Resection Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues [frontiersin.org]
- 10. stemcell.com [stemcell.com]
- 11. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 12. wellslab.dgsom.ucla.edu [wellslab.dgsom.ucla.edu]
- 13. Breast cancer patient-derived organoids for the investigation of patient-specific tumour evolution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Low Yields in PROTAC Synthesis: A Technical Support Guide for SOS1 Ligand Intermediate-4
Shanghai, China – December 7, 2025 – For researchers in the rapidly evolving field of targeted protein degradation, synthesizing novel Proteolysis Targeting Chimeras (PROTACs) presents both exciting opportunities and significant challenges. A common hurdle encountered is achieving optimal yields during the crucial coupling of a warhead ligand to the linker-E3 ligase complex. This technical support guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) specifically addressing low-yield issues when using SOS1 Ligand intermediate-4 in the synthesis of PROTACs targeting the Son of Sevenless 1 (SOS1) protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key building block used in the synthesis of PROTACs designed to target the SOS1 protein for degradation.[1] Specifically, it serves as the "warhead" component that binds to SOS1, bringing it into proximity with an E3 ubiquitin ligase, thereby tagging it for proteasomal degradation. It is utilized in the synthesis of PROTAC SOS1 degrader (HY-161634).[1]
Q2: What is the most common reaction for incorporating this compound into a PROTAC?
A2: The most prevalent method for incorporating this compound, which typically possesses a reactive amine group, is through an amide coupling reaction . This involves reacting the amine of the intermediate with a carboxylic acid on the linker of the E3 ligase ligand complex. This reaction forms a stable amide bond, covalently linking the SOS1-targeting moiety to the E3 ligase-recruiting portion of the PROTAC.
Q3: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes?
A3: Low yields in amide coupling reactions for PROTAC synthesis are a frequent issue and can be attributed to several factors:
-
Steric Hindrance: PROTAC components are often large and complex molecules. The steric bulk around the reactive amine of this compound or the carboxylic acid on the linker can impede the approach of the coupling reagents and the reactants themselves.
-
Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, leading to a slow or incomplete reaction.
-
Side Reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis if moisture is present, or it can react with other nucleophiles in the reaction mixture. With certain coupling reagents like HATU, side reactions involving the amine reactant can also occur.[2][3]
-
Poor Solubility: Inadequate solubility of either this compound or the linker-E3 ligase ligand complex in the chosen solvent can significantly reduce the reaction rate.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and the choice and stoichiometry of the base can all impact the reaction's efficiency.
Troubleshooting Guide for Low-Yield Amide Coupling
When faced with a low yield in the synthesis of your SOS1 PROTAC, a systematic approach to troubleshooting is essential. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Ineffective Carboxylic Acid Activation | - Use a more potent coupling reagent such as HATU, HBTU, or COMU. - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. - Consider a two-step process where the carboxylic acid is first activated to an acid chloride or a stable active ester before the addition of this compound. |
| Steric Hindrance | - Increase the reaction temperature. A moderate increase (e.g., to 40-50 °C) can often overcome steric barriers. Monitor for potential side reactions. - Extend the reaction time. Some sterically hindered couplings may require 24-48 hours to reach completion. - Use a less sterically hindered base, such as N,N-diisopropylethylamine (DIPEA). | |
| Poor Solubility of Reactants | - Screen different anhydrous aprotic solvents such as DMF, DMA, NMP, or a mixture thereof. - Gentle heating may improve solubility, but monitor for thermal degradation of reactants. | |
| Presence of Multiple Side Products | Reaction with Impurities | - Ensure all reactants, solvents, and reagents are of high purity and anhydrous. - Purify the starting materials (this compound and the linker-E3 ligase ligand) before the coupling reaction. |
| Side Reactions of Activated Ester | - Add this compound to the reaction mixture immediately after the activation of the carboxylic acid. - In HATU-mediated couplings, consider pre-activating the carboxylic acid with HATU and a base for a short period (e.g., 15-30 minutes) before adding the amine to minimize side reactions.[2] | |
| Incomplete Conversion of Starting Material | Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reactant. - Ensure accurate measurement of all reagents, especially the coupling agent and base. |
| Deactivation of Coupling Reagent | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the coupling reagent. |
Experimental Protocol: General Procedure for Amide Coupling
The following is a generalized experimental protocol for the amide coupling of an amine-containing warhead like this compound with a carboxylic acid-functionalized linker-E3 ligase ligand. Note: This is a representative protocol and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid-functionalized linker-E3 ligase ligand (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid-functionalized linker-E3 ligase ligand in anhydrous DMF, add HATU and DIPEA under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. If the reaction is sluggish, consider gentle heating (40-50 °C).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired SOS1 PROTAC.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the biological context and the experimental process, the following diagrams illustrate the SOS1 signaling pathway and a typical workflow for PROTAC synthesis and evaluation.
Caption: The SOS1-mediated RAS/RAF/MEK/ERK signaling pathway.
Caption: A typical workflow for PROTAC synthesis and evaluation.
By understanding the potential pitfalls of amide coupling in PROTAC synthesis and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of successfully synthesizing novel SOS1-targeting PROTACs with optimal yields. This will ultimately accelerate the development of new therapeutics for cancers and other diseases driven by aberrant SOS1 signaling.
References
Optimizing linker chemistry for PROTACs derived from SOS1 Ligand intermediate-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing PROTACs derived from SOS1 Ligand intermediate-4. Our goal is to help you navigate the complexities of linker optimization to achieve potent and selective degradation of the SOS1 protein.
Troubleshooting Guide
This section addresses specific issues you may encounter during the development and optimization of your SOS1 PROTACs.
| Problem | Potential Cause | Suggested Solution |
| High binary binding affinity but no SOS1 degradation. | Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation.[1][2] | - Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2 to PEG6 or C4 to C12 alkyl chains).- Introduce rigid elements (e.g., piperazine (B1678402), triazole) into the linker to constrain its conformation.[3] |
| Unfavorable Ternary Complex Conformation: The linker may orient SOS1 and the E3 ligase in a way that surface lysines on SOS1 are not accessible for ubiquitination. | - Alter the attachment point of the linker on the SOS1 ligand or the E3 ligase ligand.[2][4]- Use biophysical assays like SPR or ITC to study ternary complex formation and cooperativity.[5][6] | |
| Poor Cell Permeability: The physicochemical properties of the PROTAC may prevent it from reaching its intracellular target.[7] | - Modify the linker to improve solubility (e.g., incorporate more polar groups like ethers) or permeability (e.g., reduce the number of rotatable bonds).[4][] | |
| "Hook Effect" observed (degradation decreases at high concentrations). | Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (SOS1-PROTAC or E3-PROTAC) than the productive ternary complex.[1][7] | - Perform a full dose-response curve to identify the optimal concentration range for degradation.[7]- Design PROTACs with linkers that promote positive cooperativity in ternary complex formation, which can be assessed by SPR or ITC.[5][6] |
| Inconsistent degradation results across different cell lines. | Variable E3 Ligase Expression: The expression levels of the recruited E3 ligase (e.g., VHL, CRBN) can vary significantly between cell lines.[9] | - Quantify the expression of the E3 ligase in your cell lines of interest via Western blot or qPCR.[9]- Choose cell lines with robust expression of the desired E3 ligase for initial screening. |
| Off-target protein degradation. | Non-selective Ternary Complex Formation: The linker may facilitate the formation of ternary complexes with other proteins that have some affinity for the SOS1 ligand or the E3 ligase ligand. | - Modify the linker to alter the conformation of the ternary complex and potentially disrupt off-target interactions.[7]- Consider using a more selective warhead for SOS1 if available. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a SOS1 PROTAC derived from intermediate-4?
A1: There is no single "ideal" linker length; it must be empirically determined for each specific SOS1 ligand and E3 ligase pair.[10] Generally, linkers ranging from 3 to 12 atoms in length are a good starting point for screening.[] The optimal length is a balance between being long enough to span the distance between SOS1 and the E3 ligase without steric hindrance, and short enough to form a stable and productive ternary complex.[2]
Q2: Should I use a flexible (PEG/alkyl) or a rigid linker?
A2: The choice between a flexible and a rigid linker depends on the specific structural requirements of the ternary complex.
-
Flexible linkers (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) are often used in initial screens due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations.[3][4] This can increase the chances of forming a productive ternary complex.[4]
-
Rigid linkers (e.g., containing piperazine or aromatic rings) can pre-organize the PROTAC into a bioactive conformation, which may lead to improved potency and selectivity.[3] However, a poorly designed rigid linker can also prevent ternary complex formation.
A common strategy is to first identify an active linker length with a flexible chain and then explore introducing rigid elements to improve properties.
Q3: How does the attachment point of the linker affect PROTAC activity?
A3: The attachment point, or "exit vector," is critical.[4] It should be at a position on the this compound that is solvent-exposed when bound to SOS1 and does not interfere with key binding interactions.[2] Changing the attachment point can dramatically alter the geometry of the ternary complex and, consequently, the degradation efficiency.
Q4: My PROTAC has poor solubility. Can linker modification help?
A4: Yes, the linker significantly influences the physicochemical properties of the PROTAC.[4] To improve solubility, you can incorporate more polar functionalities into the linker, such as ether groups (as in PEG linkers) or amides.[]
Q5: What is "cooperativity" in the context of PROTACs, and how does the linker influence it?
A5: Cooperativity refers to the extent to which the binding of the PROTAC to one protein influences its binding to the other. Positive cooperativity, where the formation of the ternary complex is favored over the binary complexes, is desirable for potent degradation.[5] The linker plays a crucial role in mediating the protein-protein interactions between SOS1 and the E3 ligase that can lead to positive cooperativity.[4] Biophysical techniques like Surface Plasmon Resonance (SPR) can be used to measure the cooperativity factor (alpha).[5][6]
Quantitative Data Summary
The following tables provide representative data for a hypothetical series of SOS1 PROTACs derived from Ligand intermediate-4, illustrating the impact of linker modifications on key performance parameters.
Table 1: Effect of Linker Length on SOS1 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| SOS1-PROTAC-1 | PEG | 8 (PEG2) | 250 | 65 |
| SOS1-PROTAC-2 | PEG | 11 (PEG3) | 50 | 92 |
| SOS1-PROTAC-3 | PEG | 14 (PEG4) | 15 | 95 |
| SOS1-PROTAC-4 | PEG | 17 (PEG5) | 80 | 88 |
| SOS1-PROTAC-5 | PEG | 20 (PEG6) | 300 | 60 |
Data are representative and intended for illustrative purposes.
Table 2: Effect of Linker Composition on Cellular Activity
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | IC50 (nM) (Cell Viability) |
| SOS1-PROTAC-6 | Alkyl | 12 | 45 | 150 |
| SOS1-PROTAC-3 | PEG | 14 | 15 | 40 |
| SOS1-PROTAC-7 | Alkyl-Piperazine | 13 | 25 | 75 |
Data are representative and intended for illustrative purposes.
Table 3: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Linker Composition | Ternary Complex K_D (nM) (SPR) | Cooperativity (α) |
| SOS1-PROTAC-1 | PEG2 | 85 | 1.2 |
| SOS1-PROTAC-3 | PEG4 | 5 | 15.3 |
| SOS1-PROTAC-5 | PEG6 | 110 | 0.9 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
1. Western Blot for SOS1 Degradation
-
Objective: To quantify the reduction in SOS1 protein levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H358) and allow them to adhere overnight. Treat with a dose range of your SOS1 PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 16-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against SOS1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control.[12]
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of SOS1 degradation on cell proliferation and viability.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate overnight.[13]
-
Compound Treatment: Add serial dilutions of your SOS1 PROTAC or vehicle control to the wells.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[14]
-
Data Acquisition: Read the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[13]
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation.[6]
-
Procedure:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip.[5]
-
Binary Binding: Inject a series of concentrations of the SOS1 PROTAC over the E3 ligase surface to measure the binary binding kinetics (k_on, k_off) and affinity (K_D).
-
Ternary Binding: Pre-incubate the SOS1 PROTAC with a saturating concentration of the SOS1 protein. Inject this mixture over the E3 ligase surface to measure the ternary complex binding kinetics and affinity.[5]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants. Calculate the cooperativity factor (α = Binary K_D / Ternary K_D).[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Addressing the "hook effect" in cell-based assays with SOS1 degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SOS1 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in your cell-based assays, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of SOS1 degrader experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a SOS1 degrader in degrading its target protein, SOS1, decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve. In this curve, maximum degradation is seen at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1] This phenomenon occurs because, at excessive concentrations, the SOS1 degrader is more likely to form separate, non-productive binary complexes with either the SOS1 protein or the E3 ligase, rather than the productive ternary complex (SOS1-degrader-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]
Q2: Why is it important to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent SOS1 degrader might be mistakenly classified as inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[1]
Q3: What are the key experimental readouts to characterize the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax at an optimal concentration.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the magnitude of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the SOS1 degrader for SOS1 and the E3 ligase play a role.[1]
-
Cooperativity: The degree of cooperativity in the formation of the ternary complex is a critical factor. Positive cooperativity, where the binding of one protein increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[2][3]
-
Cellular Context: The expression levels of SOS1 and the specific E3 ligase in the cell line being used can impact the concentration at which the hook effect is observed.[4]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of degrader concentrations, particularly at the higher end where the effect is observed.[5]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]
-
Data Analysis: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1]
-
Issue 2: My SOS1 degrader shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, where degradation is diminished.[1]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., in the picomolar to nanomolar range). The optimal degradation concentration may be much lower than initially anticipated.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different degrader concentrations. Techniques like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular degrader concentrations, potentially masking the true degradation potential. Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.[6]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Optimize Degrader Concentration: The most straightforward way to mitigate the hook effect is to perform a detailed dose-response experiment to identify the optimal concentration for maximal degradation and avoid using concentrations that are too high.[7]
-
Enhance Cooperativity: While not a direct experimental manipulation for the end-user, the rational design of the degrader's linker can introduce favorable protein-protein interactions between SOS1 and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex and can reduce the hook effect.[2][8]
-
Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can help in understanding the kinetics of degradation and ternary complex formation.[1]
-
Data Presentation
Table 1: Illustrative Data from a SOS1 Degrader Dose-Response Experiment Exhibiting a Hook Effect.
| SOS1 Degrader Concentration (nM) | % SOS1 Degradation (vs. Vehicle) |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% (Dmax) |
| 100 | 60% |
| 1000 | 30% |
| 10000 | 10% |
Table 2: Troubleshooting Summary for Unexpected SOS1 Degrader Assay Results.
| Observation | Potential Cause | Recommended Action |
| Bell-shaped dose-response curve | Hook Effect | Perform a wider dose-response curve; use a biphasic curve fit. |
| Weak or no degradation | Concentration in hook effect region; poor cell permeability | Test lower concentrations; perform ternary complex and cell permeability assays. |
| High cytotoxicity | On-target or off-target toxicity | Perform cell viability assays in parallel; test a more selective degrader if available. |
Experimental Protocols
Protocol 1: Western Blotting for SOS1 Degradation
This protocol outlines the general steps for assessing SOS1 protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the SOS1 degrader (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours). It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately characterize the dose-response relationship.[9]
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer.[10]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[10]
-
Agitate the lysate for 30 minutes at 4°C.[10]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using a digital imager.[10]
-
Quantify the band intensities using image analysis software. Normalize the SOS1 signal to the loading control signal.
-
Protocol 2: Ternary Complex Formation Assay (Illustrative Example using HTRF)
This protocol provides a general overview of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the formation of the SOS1-degrader-E3 ligase ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the SOS1 degrader in the assay buffer.
-
Prepare solutions of tagged recombinant SOS1 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., His-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the SOS1 protein, E3 ligase, and the various dilutions of the SOS1 degrader. Include controls with no degrader and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Detection Reagent Addition:
-
Add the HTRF detection reagents: an anti-tag antibody labeled with a Terbium cryptate donor (e.g., anti-GST-Tb) and an anti-tag antibody labeled with a d2 acceptor (e.g., anti-His-d2).
-
Incubate the plate in the dark to allow for antibody-protein binding.
-
-
Signal Measurement and Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
The HTRF signal is proportional to the amount of ternary complex formed. Plot the HTRF signal against the degrader concentration to observe the concentration-dependent formation of the ternary complex. This can help identify the optimal concentration for complex formation and reveal a hook effect if the signal decreases at higher concentrations.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad.com [bio-rad.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Improving the solubility and stability of SOS1 Ligand intermediate-4 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOS1 Ligand intermediate-4. The focus is on addressing common challenges related to the solubility and stability of this compound in solution to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is SOS1 and why is the solubility of an inhibitor intermediate important? A1: Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that activates RAS proteins, key regulators of cell growth and division.[1][2] The RAS/MAPK signaling pathway, which SOS1 helps control, is often dysregulated in cancers, making SOS1 a critical therapeutic target.[1][3] this compound is a small molecule developed for the synthesis of potent SOS1 degraders.[4] Like many small molecule inhibitors in drug discovery, it can be hydrophobic, leading to poor aqueous solubility.[5] Poor solubility can cause compounds to precipitate in assays, leading to inaccurate measurements of activity, poor bioavailability, and unreliable data.[6][7][8]
Q2: My this compound powder is not dissolving in my aqueous assay buffer. What should I do first? A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for many organic compounds.[9][10] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[11]
Q3: I successfully dissolved intermediate-4 in DMSO, but it precipitates when I dilute it into my aqueous medium. How can I prevent this? A3: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[6] To prevent this, you can try several strategies:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible, typically below 0.5%, to minimize solvent toxicity and its effect on solubility.[10]
-
Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility.[6]
-
Modify the Dilution Process: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium while vortexing vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[10][11]
-
Use Solubility Enhancers: For persistent issues, consider incorporating surfactants or cyclodextrins in your formulation, which can form micelles or inclusion complexes to keep the compound in solution.[6][12]
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure for intermediate-4? A4:
-
Kinetic solubility is measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and determining the concentration at which it starts to precipitate. This is a high-throughput method often used in early drug discovery for rapid compound assessment.[7][13][14]
-
Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has reached equilibrium (which can take 24 hours or longer).[8][15] This measurement is more time-consuming but crucial for formulation development and predicting in vivo behavior.[13][16]
For initial screening and troubleshooting in vitro assays, kinetic solubility is often sufficient. For pre-formulation and later-stage development, thermodynamic solubility data is essential.[7][13]
Q5: How can I determine if my intermediate-4 is stable in my experimental solution over time? A5: The most reliable method is to perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC).[17] This involves incubating the compound in your chosen buffer at a specific temperature (e.g., room temperature or 37°C) and taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The samples are then analyzed by HPLC to quantify the amount of intact intermediate-4 remaining and to detect the appearance of any degradation products.[18][19]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's aqueous solubility limit was exceeded. The final DMSO concentration may be too high, or the dilution technique was not optimal. | 1. Ensure your stock solution in 100% DMSO is fully dissolved. 2. Lower the final concentration of intermediate-4 in the assay. 3. Add the DMSO stock to the aqueous buffer while vortexing vigorously to ensure rapid dispersion.[11] 4. Consider making an intermediate dilution in DMSO before the final aqueous dilution.[11] |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated, thermodynamically unstable state and is slowly precipitating. Aggregation may also be occurring. | 1. This indicates that the kinetic solubility is higher than the thermodynamic solubility. For long-term experiments, the concentration must be below the thermodynamic solubility limit. 2. Consider using solubility-enhancing excipients like cyclodextrins or surfactants to create a more stable formulation.[6] |
| Inconsistent or non-reproducible assay results. | This could be due to variable amounts of dissolved compound between experiments. The stock solution may not be homogeneous, or precipitation is occurring inconsistently. | 1. Always ensure the DMSO stock solution is brought to room temperature and vortexed thoroughly before each use to ensure homogeneity.[6] 2. Visually inspect the final assay plate/tubes for any signs of precipitation before starting the experiment. 3. Standardize the exact protocol for preparing and diluting the compound for all experiments.[6] |
| High background signal or non-specific activity in the assay. | The compound may be forming aggregates at the tested concentration. These aggregates can scatter light or interact non-specifically with assay components. | 1. Visually inspect the solution for any turbidity. 2. Lower the compound concentration. 3. Dynamic Light Scattering (DLS) can be used to directly detect the presence of aggregates.[6] 4. Consider adding a small amount of non-ionic surfactant (e.g., Tween-80) to the buffer, if compatible with the assay, to prevent aggregation. |
Diagrams and Workflows
Caption: Simplified SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Experimental workflow for assessing the chemical stability of intermediate-4 in solution by HPLC.
Quantitative Data Summary
Note: The following data are representative examples for technical guidance and may not reflect actual experimental values.
Table 1: Kinetic Solubility of Intermediate-4 in Common Buffers
| Buffer System | pH | Final DMSO (%) | Kinetic Solubility (µM) | Method |
|---|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5 | 15.2 | Nephelometry |
| MES Buffer | 6.0 | 0.5 | 25.8 | Nephelometry |
| Tris Buffer | 8.0 | 0.5 | 12.1 | Nephelometry |
| PBS with 0.1% Tween-80 | 7.4 | 0.5 | > 100 | Nephelometry |
Table 2: Stability of Intermediate-4 (20 µM) in PBS (pH 7.4) at 37°C
| Incubation Time (hours) | % Intermediate-4 Remaining (by HPLC) | Appearance of Degradation Products |
|---|---|---|
| 0 | 100% | No |
| 2 | 98.5% | No |
| 8 | 95.1% | Minor peak detected |
| 24 | 85.3% | Yes |
| 48 | 72.4% | Yes |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Based on the molecular weight, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a brief period can also be applied.[10]
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment by Nephelometry This protocol assesses the concentration at which the compound precipitates from an aqueous solution when added from a DMSO stock.[7][20]
-
Preparation: Prepare a 10 mM stock solution of intermediate-4 in 100% DMSO. Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Plate Setup: Dispense 100 µL of the aqueous buffer into each well of a clear 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well (A1) and mix thoroughly by pipetting up and down. This creates a starting concentration of 200 µM with 2% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on across the plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation to occur.[20]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm), where the compound itself does not absorb.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background (buffer + DMSO only wells).
Protocol 3: Thermodynamic Solubility Assessment by Shake-Flask Method This protocol determines the equilibrium solubility of the compound.[15][16]
-
Preparation: Add an excess amount of solid intermediate-4 powder to a series of glass vials (enough so that undissolved solid will remain at equilibrium).
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[13][21]
-
Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a low-binding filter (e.g., PVDF).[21]
-
Quantification: Prepare a standard curve of intermediate-4 of known concentrations. Dilute the saturated supernatant and analyze it using a validated analytical method, such as HPLC-UV, to determine the compound concentration.[8][21]
-
Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
Protocol 4: Chemical Stability Assessment in Solution by HPLC This protocol evaluates the degradation of intermediate-4 over time in a specific solution.[18][22]
-
Solution Preparation: Prepare a solution of intermediate-4 in the desired test buffer (e.g., 20 µM in PBS, pH 7.4) from a DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Incubation: Store the solution in a tightly sealed vial at a constant temperature (e.g., 37°C), protected from light unless photostability is being tested.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Processing: Immediately quench any potential degradation by diluting the aliquot in a solvent that precipitates proteins and solubilizes the compound (e.g., acetonitrile) and store at -20°C or colder until analysis.
-
HPLC Analysis: a. Develop a stability-indicating HPLC method that can separate the parent compound (intermediate-4) from potential degradation products.[17] b. Inject the samples from each time point onto the HPLC system. c. Record the peak area of the parent compound at each time point.
-
Data Analysis: Calculate the percentage of intermediate-4 remaining at each time point relative to the amount at time zero. Plot the % remaining versus time to determine the degradation rate.
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. enamine.net [enamine.net]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Off-target Effects of SOS1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SOS1 degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SOS1 degraders?
A1: SOS1 degraders are primarily designed as Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules that consist of a ligand that binds to the target protein (SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau). By bringing SOS1 into close proximity with the E3 ligase, the degrader induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[1][2][3] This approach aims to eliminate the total SOS1 protein, rather than just inhibiting its function, which can lead to a more profound and sustained downstream effect.[1]
Q2: What are the known off-target effects associated with SOS1 degraders?
A2: Off-target effects of SOS1 degraders can arise from several factors:
-
Warhead-related off-targets: The ligand binding to SOS1 may have affinity for other proteins, leading to their unintended degradation.
-
E3 ligase ligand-related off-targets: The E3 ligase recruiter, such as thalidomide (B1683933) derivatives for Cereblon, can have its own biological activities and may lead to the degradation of other proteins, known as neosubstrates.[4]
-
Pathway-related effects: The degradation of SOS1, a key regulator of the RAS/MAPK pathway, can lead to complex downstream signaling consequences that might be misinterpreted as direct off-target effects.[5][6][7]
-
Ternary complex-related off-targets: The formation of a stable ternary complex (SOS1-degrader-E3 ligase) is crucial for degradation. However, the degrader could induce the degradation of proteins that are structurally similar to SOS1 or that are present in the same protein complexes.
Q3: How can I rationally design SOS1 degraders with improved selectivity?
A3: Several strategies can be employed to enhance the selectivity of SOS1 degraders:
-
Optimize the SOS1-binding ligand: Utilize highly selective SOS1 inhibitors as the warhead to minimize binding to other proteins.[8]
-
Modify the linker: The length, rigidity, and attachment points of the linker are critical for the formation of a productive ternary complex.[9] Systematic modification of the linker can optimize the orientation of SOS1 and the E3 ligase, thereby improving selectivity.[9]
-
Select an appropriate E3 ligase: Different E3 ligases have distinct expression patterns across tissues and cell types. Choosing an E3 ligase that is highly expressed in the target cancer cells but has low expression in other tissues can reduce off-target toxicity.[1][3]
-
Introduce covalent modifications: Designing covalent PROTACs can enhance selectivity by irreversibly binding to the target protein.[9]
Q4: How do I distinguish between direct off-target degradation and downstream effects of SOS1 degradation in my proteomics data?
A4: Differentiating direct from indirect effects is a common challenge. Here are some approaches:
-
Time-course experiments: Direct off-targets are typically degraded with kinetics similar to SOS1. Downstream effects on protein levels often occur at later time points.
-
Transcriptomics analysis (RNA-seq): If a protein's levels are decreased but its corresponding mRNA level is also down, this suggests a transcriptional effect downstream of SOS1 degradation, rather than direct protein degradation.
-
Use of control compounds: A "non-functional" degrader, where the E3 ligase ligand is modified to prevent binding, can help identify off-target effects of the SOS1-binding warhead itself.
-
Degradome analysis: Techniques combining stable isotope labeling and click chemistry can help to unambiguously identify primary degradation targets distinct from secondary downstream effects.[10]
Troubleshooting Guides
Issue 1: My SOS1 degrader is not showing any degradation of SOS1.
| Possible Cause | Troubleshooting Step |
| Low E3 Ligase Expression | Confirm the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher expression. |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal. Synthesize and test a series of degraders with different linkers. |
| "Hook Effect" | At high concentrations, the PROTAC can form binary complexes with either SOS1 or the E3 ligase, which are not productive for degradation. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. A proteasome activity assay can be used for confirmation. |
| Compound Instability | Verify the stability of your SOS1 degrader in your experimental media and conditions. |
Issue 2: I am observing significant off-target effects in my proteomics experiment.
| Possible Cause | Troubleshooting Step |
| Lack of Specificity of the SOS1 Binder | Characterize the binding profile of the SOS1 warhead alone. If it binds to multiple proteins, consider redesigning the degrader with a more selective warhead. |
| Off-target Activity of the E3 Ligase Ligand | Test the E3 ligase ligand alone to assess its effect on the proteome. For Cereblon-based degraders, be aware of potential degradation of neosubstrates like IKZF1/3.[4] |
| Suboptimal Linker | As with a lack of degradation, a suboptimal linker can lead to the formation of non-productive or off-target ternary complexes. Synthesize and test degraders with different linker properties. |
| High Compound Concentration | High concentrations can exacerbate off-target effects. Use the lowest effective concentration that achieves robust SOS1 degradation. |
Quantitative Data Summary
The following tables summarize key quantitative data for selected SOS1 degraders from published literature.
Table 1: In Vitro Degradation and Proliferation Inhibition of SOS1 Degraders
| Degrader | Cell Line | DC50 (µM) | IC50 (µM) | E3 Ligase | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | 0.098 | 0.525 | VHL | [11] |
| MIA-PaCa2 | 0.255 | 0.218 | VHL | [11] | |
| AsPC-1 | 0.119 | 0.307 | VHL | [11] | |
| SW620 | 0.125 | 0.199 | VHL | [11] | |
| PROTAC SOS1 degrader-3 (P7) | SW620 | 0.59 | - | CRBN | [12] |
| HCT116 | 0.75 | - | CRBN | [12] | |
| SW1417 | 0.19 | - | CRBN | [12] | |
| PROTAC SOS1 degrader-5 | NCI-H358 | 0.013 | 0.005 | - | [13] |
| SIAIS562055 | NCI-H1299 | ~0.1 | ~0.5 | CRBN | [4] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the SOS1 degrader and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SOS1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the SOS1 signal to the loading control.
Protocol 2: Global Proteomics for Off-Target Identification
-
Sample Preparation: Treat cells with the SOS1 degrader at its optimal concentration, a higher concentration, a vehicle control, and a negative control degrader. Harvest cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides with isobaric tags (e.g., TMT) or use a label-free quantification approach.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Statistical Analysis: Perform statistical tests to identify proteins with significantly altered abundance in the degrader-treated samples compared to the controls.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway analysis and functional annotation of the significantly altered proteins to understand the biological consequences of the treatment.[14]
Visualizations
Caption: SOS1 Signaling Pathway in KRAS Activation.
Caption: Mechanism of Action of a SOS1 PROTAC Degrader.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienceopen.com [scienceopen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sapient.bio [sapient.bio]
Enhancing the cell permeability of PROTACs synthesized with intermediate-4
This guide provides troubleshooting advice and frequently asked questions for researchers using Intermediate-4 in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The focus is on addressing the common challenge of poor cell permeability that can arise from the physicochemical properties imparted by this specific synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is Intermediate-4 and how does it impact my PROTAC's properties?
A1: Intermediate-4 is a novel bifunctional linker precursor designed for efficient conjugation of a target protein binder and an E3 ligase ligand. While it streamlines synthesis, its inherent polarity and structural rigidity can contribute to a higher molecular weight (MW) and total polar surface area (TPSA) in the final PROTAC molecule. These properties are often associated with reduced passive diffusion across the cell membrane, leading to poor cell permeability.
Q2: My PROTAC shows high binding affinity and forms a stable ternary complex in vitro, but it has no degradation activity in my cellular assay. What's the most likely problem?
A2: A common reason for this discrepancy is poor cell permeability. If your PROTAC is effective in a cell-free environment (e.g., biochemical binding assays, SPR, or ITC) but fails to induce protein degradation in whole cells, it strongly suggests the molecule cannot reach its intracellular target in sufficient concentrations. The next essential step is to directly measure its permeability.
Q3: What is the "hook effect" and how can I distinguish it from poor permeability?
A3: The "hook effect" occurs when PROTAC concentrations are too high, favoring the formation of binary (PROTAC-Target or PROTAC-E3 Ligase) complexes over the productive ternary (Target-PROTAC-E3 Ligase) complex required for degradation. This leads to a bell-shaped dose-response curve. To differentiate it from poor permeability, you should test your PROTAC over a very broad range of concentrations. If you see degradation at lower concentrations which then diminishes at higher concentrations, it's the hook effect. If you see no degradation at any tested concentration, poor permeability is the more probable cause.
Q4: Besides modifying the linker, what other strategies can enhance my PROTAC's cell entry?
A4: While linker modification is a primary strategy, consider these alternatives:
-
Warhead/Ligand Optimization: Slightly modifying the target binder or E3 ligase ligand can alter the overall physicochemical properties of the PROTAC. Even small changes can sometimes lead to significant improvements in permeability.
-
Prodrug Strategies: Masking polar functional groups (like hydroxyls or carboxyls) with cleavable moieties can increase lipophilicity and improve cell entry. These masks are then removed by intracellular enzymes to release the active PROTAC.
-
Active Transport: Incorporate motifs into your PROTAC that are recognized by solute carrier (SLC) transporters, hijacking these pathways to gain entry into the cell.
Troubleshooting Guide: Low Cellular Activity
This guide provides a systematic approach to diagnosing and solving issues with PROTACs synthesized using Intermediate-4 that exhibit low or no cellular degradation activity.
Problem: No target protein degradation is observed in cellular assays (e.g., Western Blot, In-Cell ELISA).
Troubleshooting inconsistent results in SOS1 degradation experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Son of sevenless homolog 1 (SOS1) degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SOS1 degradation?
A1: SOS1 protein levels are regulated by the ubiquitin-proteasome system.[1][2] This process involves the tagging of SOS1 with ubiquitin molecules, primarily through K48-linked polyubiquitination, which marks it for degradation by the 26S proteasome.[3][4] The E3 ubiquitin ligase Cereblon (CRBN) has been implicated in the targeted degradation of SOS1, particularly when induced by Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: My SOS1 antibody is not working well in my Western Blot. What could be the issue?
A2: Several factors can contribute to poor antibody performance. First, ensure you are using an antibody validated for Western Blotting.[5][6][7] Antibody specificity and sensitivity can vary between vendors and lots. It is also crucial to use the recommended antibody dilution and blocking buffer (e.g., BSA or non-fat milk) as specified on the antibody datasheet, as inappropriate conditions can reduce signal or increase background.[8] Finally, post-translational modifications of SOS1 might affect antibody recognition.[8]
Q3: I am not observing SOS1 degradation after treating my cells with a proteasome inhibitor like MG132. Why might this be?
A3: While counterintuitive, this could indicate that SOS1 degradation in your specific experimental context is not solely dependent on the proteasome. However, it is more likely due to experimental variables. Ensure the proteasome inhibitor is active and used at an effective concentration (typically 5-25 µM for MG132) for an appropriate duration (usually 1-4 hours prior to cell lysis).[3] Overexposure to proteasome inhibitors can be cytotoxic and affect cellular processes.[3] It's also possible that at high concentrations, some inhibitors like MG132 can inhibit other proteases, such as calpains and cathepsins, which could complicate the interpretation of results.[9]
Q4: What is a cycloheximide (B1669411) (CHX) chase assay and how can it be used to study SOS1 stability?
A4: A cycloheximide (CHX) chase assay is a technique used to measure the stability of a protein.[10] CHX blocks the elongation step of protein synthesis in eukaryotic cells.[10] By treating cells with CHX and collecting samples at various time points, you can monitor the degradation of pre-existing SOS1 protein over time via Western Blotting, allowing you to determine its half-life.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No SOS1 Degradation Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective SOS1 Degrader (e.g., PROTAC) | Verify the identity and purity of the degrader compound. Test a range of concentrations and treatment times. | A clear dose- and time-dependent decrease in SOS1 protein levels should be observed. |
| Cell Line Resistant to Degradation | Ensure the cell line expresses the necessary E3 ligase (e.g., CRBN for many SOS1 degraders).[1] Some cell lines may have lower proteasome activity. | SOS1 degradation should be restored in a cell line known to have a functional degradation pathway. |
| Rapid Re-synthesis of SOS1 | Co-treat with a protein synthesis inhibitor like cycloheximide (CHX) to block new SOS1 production. | This will isolate the degradation effect and prevent new synthesis from masking protein loss. |
| Issues with Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent artefactual degradation or modification during sample preparation.[8] | SOS1 protein levels should be stable in the control (untreated) samples. |
Issue 2: Difficulty Detecting Ubiquitinated SOS1
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Abundance of Ubiquitinated SOS1 | Treat cells with a proteasome inhibitor (e.g., MG132) for 1-4 hours before lysis to allow ubiquitinated proteins to accumulate.[3] | An increase in high molecular weight ubiquitinated SOS1 species should be detectable. |
| Weak "Smear" of Polyubiquitinated Protein | Increase the amount of protein loaded on the gel (typically 20-50 µg). Optimize Western blot transfer conditions for high molecular weight proteins.[11] | A more defined ladder or smear representing polyubiquitinated SOS1 should be visible. |
| Ineffective Immunoprecipitation (IP) | Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, iodoacetamide) to preserve ubiquitin chains. Consider performing the IP under denaturing conditions to disrupt protein-protein interactions.[11] | Successful pulldown of ubiquitinated SOS1, which can then be detected by Western Blotting. |
| Poor Anti-Ubiquitin Antibody | Use a high-affinity, validated antibody for ubiquitin. Some antibodies are better at detecting polyubiquitin (B1169507) chains.[11] | A stronger and more specific signal for ubiquitinated proteins. |
Issue 3: Variability in Cycloheximide (CHX) Chase Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| CHX Toxicity | Long exposure or high concentrations of CHX can be toxic to cells and affect cellular processes, including protein degradation. Limit chase experiments to under 12 hours where possible.[10] | Reduced cell death and more reliable degradation kinetics. |
| Instability of CHX | If the experiment is lengthy, consider adding fresh CHX to the media every few hours to ensure continuous inhibition of protein synthesis.[10] | Consistent blockage of protein synthesis throughout the experiment. |
| Loading Control Instability | Standard housekeeping proteins may not be stable over the course of a long CHX chase. It is better to normalize to total protein concentration.[12] | More accurate quantification of SOS1 degradation. |
| Unexpected Increase in Protein Levels | An increase in protein levels after CHX addition is unexpected. Confirm that CHX is active by testing its effect on a known short-lived protein.[12] | The short-lived protein should show rapid degradation, confirming CHX activity. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for SOS1 Stability
-
Cell Culture: Plate cells at a density that will not result in over-confluence during the time course of the experiment.
-
Treatment: Treat cells with the desired concentration of CHX (e.g., 50-100 µg/mL). For experiments investigating the effect of a compound on SOS1 stability, co-treat with the compound and CHX.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The optimal time points will depend on the half-life of SOS1 in your cell line.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Load equal amounts of protein for each time point onto an SDS-PAGE gel, transfer to a membrane, and probe with an anti-SOS1 antibody. Also, probe for a loading control or normalize to total protein.
Protocol 2: Immunoprecipitation (IP) of Ubiquitinated SOS1
-
Cell Treatment: Treat cells with your compound of interest to induce SOS1 ubiquitination. Include a condition where cells are also treated with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours to enhance the signal.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and DUB inhibitors (e.g., NEM, iodoacetamide).
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an anti-SOS1 antibody overnight at 4°C.
-
Pulldown: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with ice-cold lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot, probing with an anti-ubiquitin antibody.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. SOS1 (D3T7T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-SOS1 Antibodies | Invitrogen [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. questions on cycloheximide pulse chase assay - Molecular Biology [protocol-online.org]
Technical Support Center: Best Practices for SOS1 Ligand Intermediate-4
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage, handling, and troubleshooting of experiments involving SOS1 Ligand intermediate-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a ligand of the Son of sevenless homolog 1 (SOS1) protein. Its primary use is as a chemical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for creating PROTAC SOS1 degraders[1][2]. PROTACs are molecules designed to induce the degradation of specific target proteins within the cell[3].
Q2: What are the basic chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C28H34N8O |
| Molecular Weight | 498.62 g/mol |
| CAS Number | 3036155-94-6 |
Source: MedChemExpress[2]
Q3: How should I store the solid (powder) form of this compound?
A3: For long-term stability, it is recommended to store the solid compound at -20°C for up to three years or at 4°C for up to two years[4]. Always refer to the product-specific Certificate of Analysis (CoA) for the most accurate storage recommendations[2][5]. The compound is typically shipped at room temperature, as it is considered stable for the duration of shipping and normal handling[4][6]. Upon receipt, you should transfer it to the recommended long-term storage conditions.
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend using a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO)[7][8]. Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom[4]. For quantities of 10 mg or less, the solvent can be added directly to the product vial[4]. If the compound does not dissolve readily, gentle warming (up to 37°C) or sonication may be applied[7].
Q5: What is the recommended storage condition for stock solutions?
A5: Stock solutions should be aliquoted into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles[4][8]. Store these aliquots at -20°C or -80°C. When stored at -20°C, the solution is generally stable for up to one month, and at -80°C, for up to six months[4].
Q6: How can I sterilize a solution of this compound for cell culture experiments?
A6: To prepare a sterile solution for cell culture, it is recommended to filter the stock solution through a 0.2 μm microfilter[4]. High-temperature or high-pressure sterilization methods are not recommended as they may degrade the compound[4].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is difficult to dissolve. | - Purity of the compound.- Quality of the solvent (e.g., absorbed water in DMSO).- Attempting to prepare a solution above its solubility limit. | - Ensure you are using a high-purity grade of the compound.- Use fresh, anhydrous, high-purity DMSO[7].- Gentle warming (to 37°C) and vortexing or sonication can aid dissolution[7].- Prepare a more dilute stock solution. |
| Precipitate forms in the stock solution after storage. | - Poor solubility at lower temperatures.- The concentration is too high.- Degradation of the compound into an insoluble product. | - Before use, warm the solution to room temperature and vortex to ensure complete re-dissolution.- Prepare a more dilute stock solution.- Analyze the precipitate by HPLC or LC-MS to determine if it is the parent compound or a degradant[9]. |
| Inconsistent experimental results or loss of activity. | - Degradation of the compound in the stock solution.- Instability in the aqueous assay buffer or cell culture medium.- Adsorption to plasticware. | - Prepare fresh stock solutions regularly.- Assess the stability of the compound in your specific experimental buffer/medium by incubating it and analyzing for degradation over time using HPLC or LC-MS[9].- Use low-protein-binding plates and pipette tips[8]. |
| Color change in the solution. | - Chemical degradation or oxidation of the compound. | - This often indicates the compound is no longer viable. Prepare a fresh solution from solid stock.- Protect solutions from light by using amber vials or wrapping them in foil[10].- Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to prevent oxidation[10]. |
Experimental Protocols
Protocol for Assessing Compound Stability in Aqueous Buffer
This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Prepare a working solution by diluting the stock solution in the aqueous buffer to a final concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the working solution into multiple vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C)[9].
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition[9].
-
-
Sample Processing:
-
Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol[9].
-
Centrifuge the samples to remove any precipitate.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the t=0 sample to determine the percentage of compound remaining[9].
-
Visualizations
SOS1 Signaling Pathway
Caption: Simplified diagram of the SOS1-mediated RAS activation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of a SOS1-targeting PROTAC.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. captivatebio.com [captivatebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of SOS1 degraders synthesized from different intermediates
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, Son of Sevenless homolog 1 (SOS1) has emerged as a pivotal target, particularly for KRAS-driven cancers. The development of proteolysis-targeting chimeras (PROTACs) to degrade SOS1 represents a promising therapeutic strategy. This guide provides a comprehensive comparison of the efficacy of SOS1 degraders synthesized from different intermediates, offering valuable insights for researchers, scientists, and drug development professionals.
The efficacy of a PROTAC is a multifactorial equation, heavily influenced by the choice of warhead that binds to the target protein, the E3 ligase ligand, and the linker that connects them. Recent studies have explored various synthetic routes, utilizing different intermediates to construct these tripartite molecules. Here, we dissect the performance of SOS1 degraders based on their core components, supported by experimental data from recent publications.
The SOS1 Signaling Pathway and PROTAC Mechanism of Action
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS. By facilitating the exchange of GDP for GTP, SOS1 switches KRAS into its active, signal-transducing state, which in turn stimulates downstream pathways like the MAPK/ERK cascade, promoting cell proliferation and survival.
Validating SOS1 Degradation Specificity: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Son of Sevenless 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor for KRAS, has emerged as a promising therapeutic strategy for cancers driven by RAS mutations. The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that specifically induce the degradation of SOS1, offers a novel approach to inhibit the RAS/MAPK signaling pathway.[1][2][3][4] A critical step in the development of these degraders is the rigorous validation of their specificity. The use of knockout (KO) cell lines provides a gold-standard method to unequivocally demonstrate that the observed degradation of SOS1 and the subsequent downstream effects are a direct result of the degrader's action on its intended target.
This guide provides a comparative overview of key experimental approaches for validating the specificity of SOS1 degradation, with a focus on the use of SOS1 knockout cell lines. We present experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting their validation studies.
Comparative Analysis of SOS1 Degradation
The primary method to confirm the on-target activity of a SOS1 degrader is to compare its effect on wild-type (WT) cells with cells where the SOS1 gene has been knocked out. In the absence of the SOS1 protein, a specific degrader should not induce any downstream signaling changes that are dependent on SOS1.
Table 1: Comparison of a SOS1 Degrader's Effect on Wild-Type vs. SOS1 Knockout Cells
| Parameter | Wild-Type (WT) Cells | SOS1 Knockout (KO) Cells | Interpretation |
| SOS1 Protein Level | Dose-dependent decrease | No SOS1 protein present | Confirms successful knockout and provides a baseline for comparison. |
| pERK Level | Significant decrease | No significant change | Demonstrates that the degrader's effect on downstream MAPK signaling is SOS1-dependent. |
| Cell Viability (IC50) | Low IC50 value | High or no measurable IC50 | Indicates that the anti-proliferative effect of the degrader is mediated through SOS1 degradation. |
| Off-Target Protein Levels | No significant change | No significant change | Demonstrates the specificity of the degrader for SOS1. |
Experimental Protocols
Generation and Validation of SOS1 Knockout Cell Lines using CRISPR/Cas9
Objective: To create a cell line that does not express SOS1 protein to serve as a negative control.
Methodology:
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting early exons of the SOS1 gene to increase the likelihood of generating a loss-of-function frameshift mutation. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmids into the desired wild-type cell line (e.g., A549, HEK293).[5][6]
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
-
Screening and Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region of the SOS1 gene to identify insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific for SOS1 to confirm the complete absence of the protein.[5]
-
Western Blot Analysis of SOS1 Degradation
Objective: To quantify the reduction in SOS1 protein levels upon treatment with a degrader in wild-type cells and confirm its absence in knockout cells.
Methodology:
-
Cell Seeding and Treatment: Seed wild-type and SOS1 KO cells in parallel. Treat the cells with a dose-range of the SOS1 degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SOS1. As a loading control, also probe for a housekeeping protein like GAPDH or β-actin.
-
Incubate with an appropriate HRP-conjugated secondary antibody. .
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle-treated control.
Proteomics-Based Specificity Analysis
Objective: To assess the global protein expression changes induced by the SOS1 degrader and confirm its specificity.
Methodology:
-
Cell Treatment and Lysis: Treat wild-type and SOS1 KO cells with the SOS1 degrader at a concentration that achieves significant SOS1 degradation. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. A specific SOS1 degrader should only lead to a significant decrease in the abundance of SOS1 in wild-type cells, with minimal changes to other proteins.[7][8]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams were generated using Graphviz.
Conclusion
The use of SOS1 knockout cell lines is an indispensable tool for the validation of targeted SOS1 degraders. By providing a clean genetic background devoid of the target protein, these cell lines enable researchers to definitively attribute the observed biological effects to the specific degradation of SOS1. The combination of Western blotting, proteomics, and cell-based assays in both wild-type and knockout models provides a robust framework for assessing the specificity and on-target activity of novel therapeutic agents, thereby accelerating their development towards clinical applications.
References
- 1. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide Identification and Abiotic Stress-Responsive Expression Analysis of the SOS1 Gene Family in Gossypium hirsutum L. [mdpi.com]
- 4. genemedi.net [genemedi.net]
- 5. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
SOS1 Inhibitors vs. SOS1 PROTAC Degraders: A Comparative Analysis for Drug Discovery Professionals
An in-depth guide for researchers and scientists on the evolving landscape of SOS1-targeted cancer therapies, comparing direct inhibition with targeted protein degradation. This report details the mechanisms of action, presents key preclinical data, and provides comprehensive experimental protocols for evaluating these two promising therapeutic strategies.
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a high-value target in oncology, primarily due to its role in activating RAS proteins, which are frequently mutated in various cancers.[1] The aberrant activation of the RAS signaling pathway is a major driver of tumor growth and proliferation.[2] Consequently, two distinct therapeutic modalities have been developed to counteract SOS1 activity: small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs).
This guide provides a comparative analysis of these two approaches, summarizing their performance based on available experimental data and outlining detailed methodologies for their preclinical evaluation.
Mechanisms of Action: Inhibition vs. Degradation
SOS1 inhibitors are small molecules designed to bind to SOS1 and directly block its function.[3] Most current SOS1 inhibitors target the catalytic site, preventing the interaction between SOS1 and RAS-GDP, thereby inhibiting the exchange of GDP for GTP and keeping RAS in its inactive state.[3][4] This approach effectively dampens the downstream signaling cascade.
In contrast, SOS1 PROTAC degraders are bifunctional molecules that induce the degradation of the SOS1 protein.[5] A PROTAC molecule consists of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome.[6] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple SOS1 proteins, offering the potential for a more sustained and profound therapeutic effect compared to stoichiometric inhibitors.[5]
Signaling Pathway and Mechanisms of Action
To visualize the cellular context and the distinct mechanisms of these two drug classes, the following diagrams are provided.
Caption: The SOS1-mediated RAS activation pathway.
Caption: Mechanism of action: SOS1 inhibitor vs. PROTAC degrader.
Quantitative Data Comparison
The following tables summarize the reported in vitro potency and efficacy of selected SOS1 inhibitors and PROTAC degraders.
Table 1: SOS1 Inhibitors - In Vitro Activity
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| BAY-293 | KRAS-SOS1 Interaction | KRAS G12C-SOS1cat interaction assay | 21 nM | - | [7] |
| BI-3406 | KRAS-SOS1 Interaction | HTRF PPI assay | 31 nM | - | |
| MRTX0902 | SOS1:KRAS Complex | Biochemical Assay | 13.8 nM (WT KRAS), 16.6 nM (G12D), 24.1 nM (G12V), 30.7 nM (G12C) | - | [8] |
| Compound (Ex E79) | SOS1-KRAS G12C/D Interaction | Alphascreen | 20 nM (G12C), 14 nM (G12D) | NCI-H358 (SOS2-knockout) | [9] |
Table 2: SOS1 PROTAC Degraders - In Vitro Activity
| Compound | E3 Ligase Ligand | DC50 | Cell Line | Antiproliferative IC50 | Reference |
| PROTAC SOS1 degrader-1 | Not Specified | 98.4 nM | NCI-H358 | 0.525 µM (NCI-H358) | [10] |
| PROTAC SOS1 degrader-3 | Not Specified | 0.59 µM (SW620), 0.75 µM (HCT116), 0.19 µM (SW1417) | SW620, HCT116, SW1417 | Not Reported | |
| SIAIS562055 | CRBN | Not explicitly stated, but potent degradation shown at 10-1000 nmol/L | MIA PaCa-2, HPAF-II, K562 | Superior to BI-3406 | [11] |
| Degrader 4 | Not Specified | 13 nM | NCI-H358 | 5 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of SOS1-targeted compounds. Below are protocols for key experiments.
KRAS-SOS1 Interaction Assay (HTRF)
This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between KRAS and SOS1.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) technology is based on the fluorescence resonance energy transfer (FRET) between a donor (Terbium cryptate) and an acceptor (XL665) fluorophore. Tagged recombinant KRAS and SOS1 proteins are used. When they interact, the fluorophores are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction will reduce the signal.[11][13][14]
-
Materials:
-
Protocol:
-
Dispense test compounds or standards into the assay plate.[14]
-
Prepare a mix of GTP and Tag1-KRAS protein.[13]
-
Add the GTP-KRAS mix and the Tag2-SOS1 protein to the wells.[13]
-
Add the HTRF detection reagents (anti-Tag antibodies). These can be pre-mixed.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).[10]
-
Read the fluorescence at the appropriate wavelengths on an HTRF-compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
SOS1 Protein Degradation Assay (Western Blot)
This method is essential for confirming the degradation of SOS1 protein induced by PROTACs.
-
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with an antibody specific to the target protein (SOS1). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[15][16]
-
Materials:
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2).
-
SOS1 PROTAC degrader.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12][17]
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]
-
Primary antibody against SOS1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.[15]
-
Imaging system.
-
-
Protocol:
-
Culture cells and treat with various concentrations of the SOS1 PROTAC for a specified time (e.g., 24 hours).[15]
-
Harvest and lyse the cells in ice-cold lysis buffer.[12]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.[17]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[17]
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and add the chemiluminescent substrate.[15]
-
Capture the signal using an imaging system and quantify the band intensities to determine the extent of SOS1 degradation and calculate the DC50 value.[15]
-
Cell Viability Assay (MTT or MTS)
This assay measures the effect of SOS1 inhibitors or PROTACs on the proliferation and viability of cancer cells.
-
Principle: Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[1]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a desired period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[1]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of SOS1-targeted therapies in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the SOS1 inhibitor or PROTAC, and tumor growth is monitored over time.[2][18]
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude).[15]
-
Human cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to the planned dosing schedule (e.g., daily oral gavage).[18]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[3]
-
Experimental Workflow
A typical preclinical workflow for evaluating and comparing SOS1 inhibitors and PROTACs is illustrated below.
Caption: A typical preclinical experimental workflow.
Conclusion
Both SOS1 inhibitors and SOS1 PROTAC degraders represent promising therapeutic strategies for cancers driven by aberrant RAS signaling. SOS1 inhibitors have demonstrated potent and selective activity in preclinical models, with some advancing into clinical trials.[19] The key advantage of this approach is the direct and well-understood mechanism of action.
SOS1 PROTACs, a newer modality, offer the potential for a more profound and durable therapeutic effect due to their catalytic mechanism of action, which leads to the elimination of the target protein.[5] Preclinical data suggests that SOS1 degraders can achieve superior anti-proliferative activity compared to inhibitors and may overcome some resistance mechanisms.[11][20]
The choice between these two strategies will depend on a variety of factors, including the specific cancer type, the mutational landscape of the tumor, and the pharmacokinetic and pharmacodynamic properties of the individual compounds. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these two exciting classes of anti-cancer agents. Further research and clinical investigation are needed to fully elucidate the therapeutic potential of both SOS1 inhibitors and PROTACs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. revvity.com [revvity.com]
- 12. origene.com [origene.com]
- 13. revvity.com [revvity.com]
- 14. revvity.com [revvity.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
Head-to-head comparison of different E3 ligase ligands with SOS1 Ligand intermediate-4
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful development of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive head-to-head comparison of commonly recruited E3 ligase ligands in the context of degrading the Son of Sevenless homolog 1 (SOS1), a key activator of the RAS signaling pathway and a compelling target in oncology.[1]
While specific performance data for a proprietary "SOS1 Ligand intermediate-4" is not publicly available, this guide will utilize a well-characterized SOS1 inhibitor as a warhead to construct hypothetical PROTACs. This allows for a robust, data-driven comparison of the most widely used E3 ligase recruiting moieties: ligands for Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). By examining their intrinsic properties and the performance of the resulting PROTACs, researchers can make more informed decisions in the design of novel SOS1-targeting degraders.
Performance Comparison of E3 Ligase Ligands
The choice of E3 ligase ligand can significantly influence a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[2][] The following table summarizes key performance metrics for PROTACs utilizing different E3 ligase ligands to degrade a target protein, providing a comparative framework for their potential application in SOS1 degradation.
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax | Key Considerations |
| Pomalidomide (CRBN) | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90% | Smaller size, favorable physicochemical properties. Potential for off-target degradation of neosubstrates.[4] |
| Lenalidomide (CRBN) | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% | Higher metabolic and chemical stability compared to thalidomide.[5] |
| VH032 (VHL) | Various | Various | Potency varies | High | Can lead to larger PROTACs with potentially poorer cell permeability. Offers high selectivity.[][6] |
| Nutlin-3a (MDM2) | BRD4 | Myeloid leukemia cells | Potent | High | Dual mechanism: target degradation and p53 stabilization. Larger ligand size can be challenging.[7][8] |
| MV1 (IAP) | cIAP1 | HCT116 | Potent | High | Can induce apoptosis through IAP degradation. May have cell-type specific effects.[9] |
Signaling Pathways and Experimental Workflows
To effectively design and evaluate SOS1 PROTACs, a thorough understanding of the underlying biological pathways and experimental procedures is essential.
PROTAC-Mediated Degradation of SOS1
PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein.[5][10][11] In the context of SOS1, a PROTAC would consist of a ligand that binds to SOS1, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., CRBN, VHL, MDM2, or IAP). This ternary complex formation brings the E3 ligase in close proximity to SOS1, facilitating the transfer of ubiquitin molecules to SOS1. Poly-ubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 7. scienceopen.com [scienceopen.com]
- 8. MDM2-based Protein Degrader Ligand Screening Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Cross-reactivity studies for PROTACs derived from SOS1 Ligand intermediate-4
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of PROTACs Derived from SOS1 Ligand Intermediates
The development of Proteolysis Targeting Chimeras (PROTACs) against Son of Sevenless 1 (SOS1), a key activator of KRAS, represents a promising therapeutic strategy for cancers with KRAS mutations.[1][2] By inducing the degradation of SOS1, these PROTACs can inhibit the RAS-MAPK signaling pathway, which is crucial for tumor cell proliferation and survival.[3][4] This guide provides a comparative analysis of the cross-reactivity and selectivity of SOS1-targeting PROTACs, with a focus on those derived from established SOS1 inhibitor scaffolds. We will use a representative SOS1 PROTAC, based on publicly available data for molecules like SIAIS562055 and others, as a proxy for a PROTAC developed from a hypothetical "SOS1 Ligand intermediate-4."
Performance Comparison: SOS1 PROTACs vs. Parent Inhibitors
A key advantage of the PROTAC modality is the potential for increased potency and selectivity compared to the parent small molecule inhibitor.[2] This is achieved by hijacking the cell's ubiquitin-proteasome system to specifically degrade the target protein rather than just inhibiting its function.[5][6]
| Compound Type | Target | Mechanism of Action | Potency (Example Values) | Selectivity Profile |
| SOS1 PROTAC | SOS1 Protein | Induces proteasomal degradation of SOS1 | DC50: ~13 nM (Degrader 4)[7] | High selectivity for SOS1. Negligible degradation of known CRBN off-targets like GSPT1 and IKZF1/3.[3] |
| SOS1 Inhibitor | SOS1 Catalytic Site | Competitively inhibits the SOS1-KRAS interaction | IC50: Single-digit nM (e.g., BI-3406)[8] | Generally high, but potential for off-target kinase inhibition. |
| Alternative PROTAC | Other Kinases | Induces degradation of other target proteins | Varies depending on the target and PROTAC design | Selectivity is a key challenge; off-target degradation can occur.[9][10] |
Signaling Pathway and PROTAC Mechanism
The following diagram illustrates the role of SOS1 in the KRAS signaling pathway and the mechanism of action for an SOS1-targeting PROTAC.
Caption: SOS1-mediated KRAS activation and the mechanism of SOS1 PROTACs.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of SOS1-targeting PROTACs and minimize off-target effects, a comprehensive suite of cross-reactivity studies is essential.
Global Proteomic Profiling by Mass Spectrometry
This is a powerful, unbiased method to assess the global impact of a PROTAC on the cellular proteome.
Workflow:
Caption: A typical workflow for proteomic analysis of PROTAC selectivity.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines with relevant KRAS mutations (e.g., NCI-H358, MIA PaCa-2) are cultured to ~80% confluency.[3][7] Cells are then treated with the SOS1 PROTAC at various concentrations (e.g., 10, 100, 1000 nM) and for different durations (e.g., 6, 12, 24 hours) alongside a vehicle control (e.g., DMSO).
-
Protein Extraction and Digestion: Following treatment, cells are harvested, lysed, and the protein concentration is determined. Proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a human protein database to identify and quantify proteins. The relative abundance of each protein in the PROTAC-treated samples is compared to the vehicle-treated samples to identify proteins that are significantly up- or downregulated.
Targeted Western Blotting
This method is used to validate the findings from proteomics and to specifically assess the degradation of SOS1 and known off-targets of the recruited E3 ligase.
Methodology:
-
Sample Preparation: Cell lysates are prepared as described for proteomics.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for SOS1, potential off-targets (e.g., GSPT1, IKZF1/3 for CRBN-based PROTACs), and a loading control (e.g., GAPDH, β-actin).[3]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm direct target engagement of the PROTAC with SOS1 in a cellular context.
Methodology:
-
Treatment and Heating: Intact cells are treated with the PROTAC or vehicle. The cells are then heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Analysis: The amount of soluble SOS1 at each temperature is quantified by Western blotting or other methods. A shift in the melting temperature of SOS1 in the presence of the PROTAC indicates target engagement.
Logical Framework for Selectivity Assessment
The following diagram outlines the decision-making process for evaluating the cross-reactivity of a novel SOS1 PROTAC.
References
- 1. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of SOS1 Degraders in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, has emerged as a compelling target in oncology, particularly for KRAS-driven cancers. The development of small molecule inhibitors and, more recently, proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1, offers promising therapeutic avenues. This guide provides a comparative overview of the in vivo efficacy of recently developed SOS1 degraders and inhibitors in various xenograft models, supported by experimental data and detailed protocols.
Comparative Efficacy of SOS1 Degraders and Inhibitors in Xenograft Models
The following tables summarize the in vivo anti-tumor activity of several SOS1-targeting compounds. These data are compiled from recent preclinical studies and highlight the potency of these molecules as monotherapies and in combination with other targeted agents.
| Compound ID | Compound Type | Xenograft Model | Cancer Type | Dosing Regimen | Key Efficacy Outcome |
| SIAIS562055 | Degrader | MIA PaCa-2 | Pancreatic Cancer | 20 or 40 mg/kg/day | Dose-dependent tumor growth suppression.[1][2] |
| Degrader 4 | Degrader | NCI-H358 | Lung Cancer | 30 mg/kg bid | 58.8% Tumor Growth Inhibition (TGI).[3] |
| BTX-B01 | Degrader | NCI-H358 | Lung Cancer | 2 mg/kg | Effective SOS1 degradation and tumor growth inhibition.[4] |
| BTX-6654 | Degrader | NCI-H358 | Lung Cancer | Dose-dependent | Correlated SOS1 degradation with tumor growth inhibition.[5][6] |
| Unnamed | Degrader | H358 (KRAS G12C) | Lung Cancer | Oral administration (dose not specified) | Significant tumor growth inhibition.[7] |
| Unnamed | Degrader | H441 (KRAS G12V) | Lung Cancer | Oral administration (dose not specified) | Significant tumor growth inhibition.[7] |
| Compound ID | Compound Type | Xenograft Model | Cancer Type | Dosing Regimen | Key Efficacy Outcome |
| MRTX0902 | Inhibitor | NCI-H1435 | Lung Cancer | 50 mg/kg, twice daily | Significant tumor growth inhibition and pERK reduction.[8][9] |
| RL95-2 | Endometrial Cancer | 50 mg/kg, twice daily | Significant tumor growth inhibition.[8] | ||
| MKN74 | Gastric Cancer | 50 mg/kg, twice daily | Significant tumor growth inhibition.[8] | ||
| BI-3406 | Inhibitor | A549 | Lung Cancer | 50 mg/kg, twice daily | Inhibition of tumor growth.[4] |
| MIA PaCa-2 | Pancreatic Cancer | 50 mg/kg, twice daily | Reduced pERK levels in tumors.[6] | ||
| KRAS G12D LUAD | Lung Adenocarcinoma | Systemic treatment | Impaired tumor growth, comparable to genetic ablation of SOS1.[10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below is a generalized protocol for evaluating the efficacy of SOS1 degraders in a subcutaneous xenograft model, based on common practices.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines with relevant mutations (e.g., NCI-H358 for KRAS G12C, MIA PaCa-2 for KRAS G12C) are cultured in recommended media and conditions.[13]
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are typically used for the engraftment of human cell lines.[13]
Tumor Implantation
-
Subcutaneous Xenografts: A suspension of cancer cells (e.g., 5 x 10^6 cells in approximately 0.2 mL of a vehicle like phosphate-buffered saline or Matrigel) is injected subcutaneously into the flank of each mouse.[13]
Drug Formulation and Administration
-
Formulation: The SOS1 degrader is formulated for the intended route of administration, commonly oral gavage.
-
Administration: Dosing is typically initiated once tumors reach a predetermined size (e.g., 100-200 mm³).[13] The administration schedule (e.g., once or twice daily) is maintained for the duration of the study.
Efficacy and Pharmacodynamic Assessment
-
Tumor Measurement: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.[13]
-
Body Weight: The body weight of the animals is monitored as an indicator of potential toxicity.[13]
-
Tumor Growth Inhibition (TGI): The primary endpoint is the percentage of TGI, which is calculated by comparing the change in tumor volume in the treated group to the vehicle-treated control group.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling. This may include measuring the levels of SOS1 protein to confirm degradation and assessing the phosphorylation status of key pathway components like ERK (pERK).
Visualizing the Mechanism and Workflow
SOS1 Signaling Pathway
The following diagram illustrates the central role of SOS1 in the RAS-MAPK signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) initiates a series of events leading to the recruitment of the GRB2-SOS1 complex. SOS1 then facilitates the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through the RAF-MEK-ERK pathway, which ultimately drives cell proliferation and survival.
Caption: The SOS1-RAS-MAPK signaling pathway and the point of intervention for SOS1 degraders.
Experimental Workflow for In Vivo Efficacy Studies
The workflow for a typical in vivo study to evaluate SOS1 degraders is outlined below. The process begins with cell culture and implantation, followed by a treatment period and subsequent data analysis.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of SOS1 degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. anygenes.com [anygenes.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biotheryx.com [biotheryx.com]
- 5. cyagen.com [cyagen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - figshare - Figshare [figshare.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle: Novel SOS1 Degraders Challenge the Established Inhibitor BI-3406 in KRAS-Driven Cancers
For researchers and drug development professionals navigating the landscape of KRAS-targeted therapies, a new class of molecules has emerged as a powerful contender against established inhibitors. This guide provides a comprehensive comparison of novel Son of sevenless homolog 1 (SOS1) degraders against the well-characterized SOS1 inhibitor, BI-3406, offering a detailed look at their mechanisms, efficacy, and the experimental data underpinning their potential.
SOS1, a guanine (B1146940) nucleotide exchange factor, plays a pivotal role in activating RAS proteins, making it a critical node in the RAS/MAPK signaling pathway that drives many forms of cancer.[1][2] For years, therapeutic strategies have focused on inhibiting the interaction between SOS1 and KRAS. BI-3406, a potent and selective SOS1 inhibitor, has been a benchmark compound in this effort, demonstrating the ability to block the formation of active GTP-loaded RAS and curtail MAPK pathway signaling.[3][4][5] However, the advent of proteolysis-targeting chimeras (PROTACs) has introduced a new paradigm: the targeted degradation of the SOS1 protein itself.
This comparison guide delves into the preclinical data of emerging SOS1 degraders, such as P7 and BTX-B01, and the recently disclosed compound SIAIS562055, benchmarking them against BI-3406 to provide a clear perspective on their relative advantages.[6][7][8]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between BI-3406 and the new SOS1 degraders lies in their mechanism of action. BI-3406 is a small molecule inhibitor that binds to the catalytic domain of SOS1, preventing its interaction with KRAS.[3][5] This leads to a reduction in RAS-GTP levels and subsequent downstream signaling.[4]
In contrast, SOS1 degraders are bifunctional molecules that induce the degradation of the SOS1 protein.[9][10] They achieve this by simultaneously binding to SOS1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[8][9] This proximity triggers the ubiquitination of SOS1, marking it for destruction by the proteasome.[9] This event-driven, catalytic nature of PROTACs can lead to a more profound and sustained suppression of the target protein compared to occupancy-driven inhibitors.[10][11]
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Inhibition of SOS1: A Comparative Guide to a PROTAC Intermediate and Small Molecule Inhibitors
For researchers and drug development professionals navigating the complexities of targeting the Son of Sevenless homolog 1 (SOS1), a critical activator of the RAS signaling pathway, this guide provides a comparative analysis of a key synthetic intermediate for a PROTAC degrader and established small molecule inhibitors. We delve into their performance, supported by experimental data, and provide detailed methodologies for crucial experiments to ensure reproducibility and robustness in your research.
SOS1 has emerged as a compelling target in oncology, particularly for KRAS-mutant cancers. Its role as a guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins makes it a pivotal node in the RAS/MAPK signaling cascade, which is frequently hyperactivated in various cancers.[1][2] This guide focuses on "SOS1 Ligand intermediate-4," a crucial building block for PROTAC-based SOS1 degradation, and compares its downstream potential with well-characterized small molecule inhibitors: BAY-293, BI-3406, and MRTX0902.
Performance Comparison: PROTACs vs. Small Molecule Inhibitors
The primary distinction between the therapeutic modalities discussed lies in their mechanism of action. Small molecule inhibitors, such as BAY-293, BI-3406, and MRTX0902, function by competitively binding to SOS1 and disrupting its interaction with KRAS, thereby preventing RAS activation.[3][4][5] In contrast, "this compound" is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] These larger molecules induce the degradation of the SOS1 protein, offering a potentially more sustained and profound inhibition of the signaling pathway.[7][8]
The following table summarizes key quantitative data for a PROTAC degrader derived from intermediates like "this compound" and the comparator small molecule inhibitors.
| Compound/Intermediate | Type | Target | IC50 (SOS1-KRAS Interaction) | Cellular Antiproliferative IC50 | Degrader DC50 | Key Attributes |
| PROTAC SOS1 degrader-1 (derived from intermediates like this compound) | PROTAC Degrader | SOS1 | Not Applicable | 0.115 - 0.525 µM (in various KRAS mutant cell lines)[7] | 98.4 nM (in NCI-H358 cells)[7] | Induces degradation of SOS1 protein; shows activity across various KRAS mutations.[7] |
| BAY-293 | Small Molecule Inhibitor | SOS1 | 21 nM[1][9] | ~1 - 3.5 µM (in various cell lines)[9][10] | Not Applicable | Potent and selective inhibitor of the KRAS-SOS1 interaction.[3] |
| BI-3406 | Small Molecule Inhibitor | SOS1 | 6 nM[2][4] | 24 nM (in NCI-H358 cells)[11] | Not Applicable | Orally active and highly potent inhibitor of the KRAS-SOS1 interaction.[2][4] |
| MRTX0902 | Small Molecule Inhibitor | SOS1 | 13.8 - 30.7 nM (depending on KRAS mutation)[5] | 29 nM (in MKN1 cells)[12] | Not Applicable | Orally bioavailable and selective SOS1 inhibitor.[5] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the SOS1 signaling pathway, the mechanism of action of inhibitors and PROTACs, and a general workflow for assessing target engagement.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. medchemexpress.com [medchemexpress.com]
Structural analysis of the ternary complex formed with SOS1 Ligand intermediate-4-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Son of Sevenless homolog 1 (SOS1), a key activator of the KRAS signaling pathway. As KRAS mutations are prevalent in many cancers, targeting SOS1 with PROTACs offers a promising therapeutic strategy. This document focuses on the structural and functional characteristics of a PROTAC derived from a BI-3406 analog, SIAIS562055, and compares it with other notable SOS1 PROTACs, ZZ151 and P7, as well as the parent inhibitor BI-3406.
While a definitive high-resolution experimental structure of a ternary complex involving a PROTAC synthesized from "SOS1 Ligand intermediate-4" or its derivatives is not yet publicly available, this guide leverages published computational models and extensive biophysical and cellular data to provide a comprehensive overview for researchers in the field.
Quantitative Data Comparison
The following table summarizes the key performance metrics for the SOS1-targeting PROTACs and the parent inhibitor. Direct comparison of degradation data should be interpreted with caution as cell lines and experimental conditions may vary between studies.
| Compound | Target Ligand Base | E3 Ligase Recruited | Binding Affinity (Kd to SOS1) | Ternary Complex Cooperativity (α) | SOS1 Degradation (DC50) | Max Degradation (Dmax) | Cell Line(s) for Degradation |
| SIAIS562055 | BI-3406 analog | CRBN | 95.9 nM[1] | Not Reported | 62.5 nM, 8.4 nM[2] | >90% (inferred from publications) | K562, KU812[2] |
| ZZ151 | BI-3406 analog | VHL | Not explicitly stated | Cooperative[3] | 15.7 nM[4] | ~100%[4] | HCT116[4] |
| P7 | BAY-293 (BI-3406 analog) | CRBN | Not Reported | Not Reported | 0.59 µM, 0.75 µM, 0.19 µM[5] | >90%[6] | SW620, HCT116, SW1417[5] |
| BI-3406 (Inhibitor) | - | - | ~5 nM (IC50 for SOS1::KRAS interaction)[7] | N/A | N/A | N/A | N/A |
Structural Analysis of the SIAIS562055-SOS1-CRBN Ternary Complex
In the absence of an experimentally determined structure, a computational model provides valuable insights into the formation of the ternary complex with SIAIS562055. This model, based on the crystal structures of SOS1 in complex with BI-3406 and CRBN with its ligand, predicts the simultaneous binding of SIAIS562055 to both SOS1 and the E3 ligase CRBN.[8]
The BI-3406 analog portion of SIAIS562055 is predicted to bind to the catalytic site of SOS1, preventing its interaction with KRAS. The other end of the PROTAC, the CRBN ligand, engages the E3 ubiquitin ligase. The linker connecting these two moieties plays a crucial role in positioning the two proteins in a favorable orientation for ubiquitin transfer from the E3 ligase to a lysine (B10760008) residue on the surface of SOS1, thereby tagging it for proteasomal degradation.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental strategies, the following diagrams are provided in the DOT language for Graphviz.
SOS1-KRAS Signaling Pathway and PROTAC Intervention
Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Workflow for Ternary Complex Analysis
Caption: General experimental workflow for PROTAC ternary complex analysis.
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, the following outlines the general methodologies for the key experiments cited in the analysis of SOS1 PROTACs.
Surface Plasmon Resonance (SPR) for Binding Affinity and Cooperativity
SPR is a label-free technique used to measure biomolecular interactions in real-time.
-
Immobilization: The E3 ligase (e.g., CRBN or VHL) is typically immobilized on a sensor chip surface.
-
Binary Interaction (PROTAC to E3 Ligase): A series of concentrations of the PROTAC are flowed over the chip to determine the binding affinity (Kd) between the PROTAC and the E3 ligase.
-
Binary Interaction (PROTAC to Target): In a separate experiment, the target protein (SOS1) can be immobilized, and the PROTAC is flowed over to determine its Kd for the target.
-
Ternary Complex Formation: To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, the PROTAC and a saturating concentration of the target protein (SOS1) are co-injected over the immobilized E3 ligase chip. The resulting binding affinity represents the ternary complex formation.
-
Cooperativity (α) Calculation: The cooperativity factor is calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd (PROTAC to E3 ligase in the presence of SOS1). An alpha value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
For SIAIS562055, a purified SOS1 protein was immobilized on a CM5 chip, and the PROTAC was flowed over to determine the Kd of 95.9 nM.[8]
Cellular Degradation Assays (Western Blot)
This assay quantifies the reduction of the target protein levels in cells after PROTAC treatment.
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured to a suitable confluency. The cells are then treated with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (SOS1) and a loading control protein (e.g., GAPDH or β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The signal from the secondary antibody is detected, and the band intensities are quantified. The level of SOS1 is normalized to the loading control.
-
DC50 and Dmax Determination: The normalized SOS1 levels are plotted against the PROTAC concentration. The DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation) are calculated from this dose-response curve.
Conclusion
The development of PROTACs targeting SOS1, such as SIAIS562055, represents a significant advancement in the pursuit of therapies for KRAS-driven cancers. While experimental structural data for the ternary complexes of these molecules are still emerging, computational modeling, combined with robust biophysical and cellular characterization, provides a strong foundation for understanding their mechanism of action and for guiding the design of more potent and selective degraders. The comparative data presented in this guide highlights the key parameters for evaluating SOS1 PROTACs and underscores the importance of a multi-faceted experimental approach in their development. As research progresses, the elucidation of high-resolution ternary complex structures will undoubtedly accelerate the optimization of this promising class of therapeutics.
References
- 1. Cooperativity as quantification and optimization paradigm for nuclear receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ZZ151 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to Handling SOS1 Ligand Intermediate-4
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of SOS1 Ligand intermediate-4, a key component in the synthesis of PROTAC SOS1 degraders. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is founded on established best practices for managing potentially hazardous chemical intermediates in a laboratory setting. Adherence to these procedures is paramount to ensure personnel safety and maintain research integrity.
Immediate Safety and Handling Protocols
All operations involving this compound should be conducted with the assumption that the compound is hazardous. A thorough risk assessment should be completed before any handling, and all personnel must be trained on the procedures outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and unforeseen reactions. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile). | Provides a barrier against direct skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | A long-sleeved, seamless laboratory coat or a disposable "bunny suit" coverall. | Protects skin from spills and contamination. Gowns should close in the back and have tight-fitting cuffs.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize risk at every stage of handling this compound. All procedures involving the solid compound must be performed within a certified chemical fume hood or other suitable ventilated enclosure.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

